3-(4-Fluorophenoxy)iodobenzene
Description
Properties
IUPAC Name |
1-fluoro-4-(3-iodophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FIO/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMULVRBKALQNIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372004 | |
| Record name | 3-(4-fluorophenoxy)iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188534-09-0 | |
| Record name | 3-(4-fluorophenoxy)iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 188534-09-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-Fluorophenoxy)iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(4-fluorophenoxy)iodobenzene, a key building block in medicinal chemistry and materials science. This document delves into the mechanistic intricacies of its synthesis via the Ullmann condensation, offering a field-proven, step-by-step protocol. Furthermore, it outlines a complete characterization workflow, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to ensure the identity and purity of the synthesized compound. This guide is designed to equip researchers with the necessary knowledge to confidently synthesize and validate this important chemical entity.
Introduction: The Significance of Fluorinated Diaryl Ethers
The diaryl ether motif is a prevalent scaffold in numerous biologically active molecules and functional materials. The introduction of fluorine atoms into these structures can profoundly influence their physicochemical properties, such as metabolic stability, binding affinity, and lipophilicity, making fluorinated diaryl ethers highly valuable in drug discovery.[1] this compound, with its strategic placement of a fluorine atom and an iodine atom, serves as a versatile intermediate for the synthesis of more complex molecules through various cross-coupling reactions. The iodine atom provides a reactive handle for the introduction of diverse functionalities, making it a crucial component in the synthetic chemist's toolbox.
Synthesis of this compound via Ullmann Condensation
The formation of the diaryl ether linkage in this compound is most reliably achieved through the Ullmann condensation. This classic copper-catalyzed reaction involves the coupling of an aryl halide with a phenol.[2]
Mechanistic Insights: The "Why" Behind the Protocol
The Ullmann condensation is not merely a mixing of reagents; it is a mechanistically intricate process. The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[2]
-
Formation of the Copper(I) Phenoxide: The reaction initiates with the deprotonation of the phenol by a base to form a phenoxide, which then coordinates to a Cu(I) salt to generate a copper(I) phenoxide species. The choice of a non-nucleophilic, moderately strong base like potassium carbonate is crucial to facilitate this step without promoting side reactions.
-
Oxidative Addition: The aryl iodide then undergoes oxidative addition to the copper(I) phenoxide complex. This is often the rate-determining step. The reactivity of the aryl halide is critical, with iodides being more reactive than bromides or chlorides.
-
Reductive Elimination: The resulting Cu(III) intermediate is unstable and rapidly undergoes reductive elimination to form the desired diaryl ether and regenerate the Cu(I) catalyst, thus completing the catalytic cycle.
The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is essential as it helps to solubilize the reactants and stabilize the charged intermediates in the catalytic cycle. High reaction temperatures are typically required to overcome the activation energy of the oxidative addition step.
Diagram of the Ullmann Condensation Catalytic Cycle:
Figure 1: Catalytic cycle of the Ullmann condensation.
Detailed Experimental Protocol
This protocol is a self-validating system, where careful execution and monitoring of reaction progress are key to success.
Materials:
-
3-Iodophenol (1.0 eq)
-
1-Fluoro-4-iodobenzene (1.1 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq), finely powdered and dried
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-iodophenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Addition of Reagents: Add anhydrous DMF to the flask, followed by 1-fluoro-4-iodobenzene (1.1 eq).
-
Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexane/ethyl acetate eluent). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with toluene (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Characterization of this compound
Thorough characterization is imperative to confirm the structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential.
¹H NMR Spectroscopy: The ¹H NMR spectrum will show distinct signals for the aromatic protons. The protons on the iodinated ring will be influenced by the electron-withdrawing nature of the iodine and the ether linkage, while the protons on the fluorinated ring will show coupling to the fluorine atom.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display 12 distinct signals for the 12 carbon atoms in the molecule. The carbon attached to the iodine will be significantly downfield. The carbons in the fluorinated ring will exhibit C-F coupling.
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum will show a single resonance, the chemical shift of which is characteristic of a fluorine atom attached to an aromatic ring.
Table 1: Representative NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) |
| ¹H | 7.0 - 7.8 | Multiplets |
| ¹³C | 94 (C-I), 116-160 (aromatic C) | C-F couplings for the fluorinated ring |
| ¹⁹F | -115 to -125 | Multiplet (coupled to protons) |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the NMR instrument used.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak ([M]⁺) would be expected at m/z 314. Key fragmentation patterns would involve the loss of iodine and cleavage of the ether bond.
Table 2: Expected Mass Spectrometry Data
| m/z | Fragment |
| 314 | [C₁₂H₈FIO]⁺ (Molecular Ion) |
| 187 | [C₁₂H₈FO]⁺ |
| 127 | [I]⁺ |
| 95 | [C₆H₄F]⁺ |
Diagram of the Synthesis and Characterization Workflow:
References
An In-Depth Technical Guide to 3-(4-Fluorophenoxy)iodobenzene: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Fluorophenoxy)iodobenzene is a halogenated diaryl ether that has emerged as a valuable and versatile building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its unique structural features—a diaryl ether linkage, a fluorine substituent, and a reactive iodine atom—provide a powerful trifecta for the construction of complex molecular architectures. The fluorophenoxy moiety can enhance metabolic stability and binding affinity of a drug candidate, while the iodo group serves as a key handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comprehensive overview of the properties, synthesis, and synthetic applications of this compound, with a focus on its utility in the development of novel therapeutic agents.
Core Properties of this compound
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in the laboratory.
| Property | Value | Source(s) |
| CAS Number | 188534-09-0 | [1][2] |
| Molecular Formula | C₁₂H₈FIO | [1] |
| Molecular Weight | 314.09 g/mol | [1] |
| Appearance | White to cream or pale yellow to pale brown crystals, powder, or fused solid | [3] |
| Melting Point | 32.0-40.0 °C | [3] |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents such as toluene, DMF, and DMSO. | |
| Purity | Commercially available with ≥97.5% purity. | [3] |
Synthesis of this compound
The most common and industrially scalable method for the synthesis of this compound is the Ullmann condensation, a copper-catalyzed cross-coupling reaction between an aryl halide and a phenol.[2] In this case, 3-iodophenol is coupled with a 4-fluoro-substituted aryl halide, typically 1-fluoro-4-iodobenzene, in the presence of a copper catalyst and a base.
Experimental Protocol: Ullmann Condensation for the Synthesis of this compound
This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
3-Iodophenol
-
1-Fluoro-4-iodobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodophenol (1.0 eq), 1-fluoro-4-iodobenzene (1.1 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to the flask.
-
Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with toluene and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Caption: Workflow for the synthesis of this compound.
Key Synthetic Applications in Drug Discovery
The reactivity of the iodinated aromatic ring in this compound makes it a prime substrate for a variety of palladium- and copper-catalyzed cross-coupling reactions. These reactions are instrumental in the construction of the complex molecular scaffolds often found in modern pharmaceuticals.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[4] this compound can be effectively coupled with a wide range of primary and secondary amines to generate 3-phenoxy-N-substituted anilines, which are prevalent motifs in many biologically active compounds.
Materials:
-
This compound
-
Morpholine
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 eq).
-
Add anhydrous toluene, followed by this compound (1.0 eq) and morpholine (1.5 eq).
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours, or until the starting material is consumed as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired N-arylated product.
Caption: Key components of the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organoboron species and an organohalide.[5] this compound serves as an excellent electrophilic partner in this reaction, allowing for the introduction of a variety of aryl, heteroaryl, or alkyl groups at the 3-position of the phenoxy ring.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and 4-methoxyphenylboronic acid (1.2 eq) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Add potassium carbonate (2.0 eq), followed by palladium(II) acetate (2 mol%) and triphenylphosphine (8 mol%).
-
De-gas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the biaryl product.
References
- 1. researchgate.net [researchgate.net]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. 3-Phenoxyaniline, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
Spectral data of 3-(4-Fluorophenoxy)iodobenzene (NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Data of 3-(4-Fluorophenoxy)iodobenzene
Introduction
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. This compound, a diaryl ether, represents a significant scaffold in organic synthesis due to the orthogonal reactivity of its iodo and fluoro substituents. The iodinated phenyl ring serves as a versatile handle for cross-coupling reactions, while the fluorinated moiety allows for the fine-tuning of electronic properties and metabolic stability. This guide provides a comprehensive analysis of the spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—expected for this molecule. As direct experimental spectra are not widely published, this document leverages expert analysis of structurally analogous compounds and computational predictions to serve as a reliable reference for researchers.
Molecular Structure and Spectroscopic Overview
The structure of this compound combines two distinct aromatic systems linked by an ether oxygen. This arrangement dictates a unique spectroscopic fingerprint. The iodinated ring (Ring A) and the fluorinated ring (Ring B) will each exhibit characteristic signals, with through-space and through-bond interactions subtly influencing their respective spectral features.
Caption: Structural overview of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, we will examine ¹H, ¹³C, and ¹⁹F NMR.
Part 1: Proton (¹H) NMR Spectroscopy
Expertise & Experience: Predicted Spectral Analysis The ¹H NMR spectrum is predicted to show eight distinct signals in the aromatic region (approx. 6.8-7.8 ppm).
-
Fluorinated Ring (Ring B): The protons on the 4-fluorophenoxy group will appear as a pair of doublets (or more accurately, an AA'BB' system) due to symmetry. The protons ortho to the fluorine (H-3'/H-5') will be coupled to the fluorine, resulting in a doublet of doublets, though it may appear as a triplet. The protons meta to the fluorine (H-2'/H-6') will also be coupled to their adjacent protons. Based on data for 4-fluoroanisole and 1-fluoro-4-phenoxybenzene, these signals are expected to appear relatively upfield due to the electron-donating effect of the ether oxygen.[1][2]
-
Iodinated Ring (Ring A): The protons on the 3-iodophenyl ring are all chemically distinct.
-
H-2: This proton is ortho to the ether oxygen and will appear as a triplet or multiplet around 7.2-7.4 ppm.
-
H-6: This proton is also ortho to the ether oxygen and will be a doublet of doublets, shifted slightly from H-2.
-
H-4: This proton is para to the ether and ortho to the iodine. It will likely be a doublet of doublets or a triplet.
-
H-5: This proton is meta to both substituents and will likely appear as a triplet, integrating to one proton. The heavy atom effect of iodine tends to deshield adjacent protons. Data from 3-iodophenol supports these assignments.[3][4]
-
Predicted ¹H NMR Data Summary
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| H-2'/H-6' | ~7.05 - 7.15 | m (AA'BB') | JHH ≈ 9.0, JHF ≈ 4.5 |
| H-3'/H-5' | ~6.95 - 7.05 | m (AA'BB') | JHH ≈ 9.0, JHF ≈ 8.5 |
| H-5 | ~7.10 - 7.20 | t | J ≈ 8.0 |
| H-6 | ~6.80 - 6.90 | dd | J ≈ 8.0, 2.0 |
| H-2 | ~7.35 - 7.45 | t | J ≈ 2.0 |
| H-4 | ~7.50 - 7.60 | ddd | J ≈ 8.0, 2.0, 1.0 |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16
-
Relaxation Delay (d1): 2.0 seconds
-
Acquisition Time (aq): ~4.0 seconds
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual CDCl₃ signal at 7.26 ppm.
Part 2: Carbon (¹³C) NMR Spectroscopy
Expertise & Experience: Predicted Spectral Analysis The proton-decoupled ¹³C NMR spectrum will show 12 distinct signals, as there are no elements of symmetry that would make any carbons chemically equivalent.
-
Key Signals:
-
C-I (C3): The carbon directly attached to iodine will be significantly shielded by the heavy atom effect, appearing far upfield for an aromatic carbon, predicted around 94-96 ppm.[4]
-
C-F (C4'): The carbon bonded to fluorine will show a large one-bond coupling constant (¹JCF ≈ 240-250 Hz) and will be deshielded, appearing around 158-162 ppm.[5]
-
C-O Carbons (C1, C1'): These carbons will be deshielded due to the electronegative oxygen, appearing in the 155-160 ppm range.
-
-
Coupling to Fluorine: Carbons on Ring B will exhibit through-bond coupling to the ¹⁹F nucleus (²JCF, ³JCF), which can be a key diagnostic feature.
Predicted ¹³C NMR Data Summary
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Predicted ¹JCF (Hz) |
|---|---|---|
| C3 | ~95.0 | - |
| C5 | ~116.5 | - |
| C3'/C5' | ~117.0 (d, ²JCF ≈ 23 Hz) | - |
| C2'/C6' | ~122.5 (d, ³JCF ≈ 8 Hz) | - |
| C6 | ~124.0 | - |
| C2 | ~131.0 | - |
| C4 | ~132.5 | - |
| C1' | ~153.0 (d, ⁴JCF ≈ 2.5 Hz) | - |
| C1 | ~157.0 | - |
| C4' | ~160.0 | ~245 |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A more concentrated sample (20-30 mg) may be required for faster acquisition.
-
Instrumentation: Acquire on a 400 MHz (or higher) spectrometer, observing at the appropriate ¹³C frequency (~100 MHz).
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse-acquire (zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 2.0 seconds.
-
-
Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.
Part 3: Fluorine (¹⁹F) NMR Spectroscopy
Expertise & Experience: Predicted Spectral Analysis The ¹⁹F NMR spectrum provides a simple and direct confirmation of the fluorinated ring. A single signal is expected for the fluorine atom in this compound. Based on data for 4-fluoroanisole, this signal is predicted to be a multiplet (appearing as a triplet) due to coupling with the ortho-protons (H-3'/H-5').[6]
Predicted ¹⁹F NMR Data Summary
| Assigned Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|
| F | ~ -118 to -120 | t |
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire on a spectrometer equipped with a multinuclear probe tuned to the ¹⁹F frequency.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg).
-
Number of Scans: 64
-
Referencing: Use an external standard such as CFCl₃ (0 ppm) or an internal standard if required for quantitative work.[7]
-
Infrared (IR) Spectroscopy
Expertise & Experience: Predicted Spectral Analysis The IR spectrum reveals the functional groups present in the molecule. For a diaryl ether, the most diagnostic peak is the asymmetric C-O-C stretching vibration.
-
Aromatic C-O-C Stretch: A strong, characteristic band is expected between 1200-1250 cm⁻¹. This is a hallmark of aryl ethers.[8][9]
-
Aromatic C-H Stretch: A group of medium-intensity bands will appear above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Multiple sharp bands of varying intensity will be observed in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: A strong band is expected in the 1150-1250 cm⁻¹ region, which may overlap with the C-O-C stretch.
-
C-H Out-of-Plane Bending: Bands in the 680-900 cm⁻¹ region will be indicative of the substitution patterns on the two aromatic rings.
Predicted IR Data Summary
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3050 - 3100 | Medium | Aromatic C-H Stretch |
| 1585, 1490 | Strong, Sharp | Aromatic C=C Ring Stretch |
| ~1240 | Strong | Asymmetric Ar-O-Ar Stretch |
| ~1180 | Strong | C-F Stretch |
| 820 - 840 | Strong | p-disubstituted C-H bend |
| 750 - 780 | Strong | m-disubstituted C-H bend |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Place a small amount of solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan Range: 4000 - 650 cm⁻¹.
-
Number of Scans: 32.
-
Resolution: 4 cm⁻¹.
-
-
Processing: Collect a background spectrum of the clean ATR crystal first. Then, collect the sample spectrum. The instrument software will automatically ratio the sample to the background to produce the final absorbance spectrum.
Mass Spectrometry (MS)
Expertise & Experience: Predicted Spectral Analysis Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition and connectivity.
-
Molecular Ion (M⁺): The molecular formula is C₁₂H₈FIO, with a monoisotopic mass of 313.96 g/mol .[10] The electron ionization (EI) mass spectrum should show a clear molecular ion peak at m/z = 314.
-
Major Fragmentation Pathways:
-
Loss of Iodine: The C-I bond is the weakest, and a major fragment will be the loss of an iodine radical (·I, 127 g/mol ), leading to a prominent peak at m/z = 187 (M - 127). This is a common fragmentation for iodoaromatics.[11]
-
Ether Cleavage: Cleavage of the C-O bonds can occur, leading to fragments corresponding to the iodophenyl cation (m/z = 204) or the fluorophenoxy cation (m/z = 111).[12][13]
-
Predicted MS Data Summary
| m/z | Predicted Intensity | Assignment |
|---|---|---|
| 314 | High | [M]⁺ (Molecular Ion) |
| 187 | High | [M - I]⁺ |
| 204 | Medium | [C₆H₄I]⁺ |
| 111 | Medium | [C₆H₄FO]⁺ |
| 95 | Medium | [C₆H₄F]⁺ |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via direct infusion or through a GC column into the ion source.
-
Instrumentation: Use a mass spectrometer capable of electron ionization (EI).
-
Data Acquisition (EI mode):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 50 - 500.
-
Source Temperature: 230 °C.
-
-
Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and key fragments.
Integrated Spectroscopic Analysis Workflow
A logical workflow ensures that data from each technique is used to build a cohesive and validated structural assignment.
Caption: Workflow for integrated spectroscopic characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-Fluoro-4-phenoxybenzene | C12H9FO | CID 67614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Iodophenol(626-02-8) 1H NMR [m.chemicalbook.com]
- 4. 3-Iodophenol | C6H5IO | CID 12272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Fluoroanisole(459-60-9) 13C NMR [m.chemicalbook.com]
- 6. 4-Fluoroanisole | C7H7FO | CID 9987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. Welcome to the NIST WebBook [webbook.nist.gov]
- 11. Benzene, iodo- [webbook.nist.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
Physical properties and solubility of 3-(4-Fluorophenoxy)iodobenzene
An In-Depth Technical Guide to the Physical Properties and Solubility of 3-(4-Fluorophenoxy)iodobenzene
Introduction: A Key Building Block in Modern Drug Discovery
This compound (CAS No. 188534-09-0) is a diaryl ether of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its structure uniquely combines three key motifs: a fluorophenyl group, an ether linkage, and an iodinated benzene ring. This strategic combination makes it a valuable precursor in synthetic chemistry. The fluorine atom is a well-established bioisostere for hydrogen, capable of modulating a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4] The iodo-substituent serves as a versatile synthetic handle, particularly for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental for constructing complex molecular architectures.[5]
This guide provides an in-depth analysis of the core physical properties and solubility characteristics of this compound, grounded in both empirical data and theoretical principles. The protocols described herein are designed to be self-validating, offering researchers a reliable framework for handling and characterizing this important chemical intermediate.
Section 1: Core Physicochemical Properties
The fundamental physical constants of a compound are critical for its application in synthesis, dictating reaction conditions, purification strategies, and formulation development. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 188534-09-0 | [1][6] |
| Molecular Formula | C₁₂H₈FIO | [1][7] |
| Molecular Weight | 314.09 g/mol | [1][2] |
| Physical Form | Solid | [6] |
| Melting Point | 52-54 °C | [8] |
| Boiling Point | 324.551 °C (Predicted) | [8] |
| Density | 1.686 g/cm³ (Predicted) | [8] |
The compound exists as a solid at room temperature, a direct consequence of its relatively high molecular weight and planar aromatic structure, which allows for efficient crystal packing.[6] Its melting point of 52-54 °C is an important parameter for assessing purity and for planning reactions where the compound might be melted.[8]
Section 2: Molecular Structure and Computational Insights
The arrangement of atoms and functional groups within this compound dictates its reactivity and physical behavior.
References
- 1. chemscene.com [chemscene.com]
- 2. anpharma.net [anpharma.net]
- 3. Recent progress in the strategic incorporation of fluorine into medicinally active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. grokipedia.com [grokipedia.com]
- 6. This compound | 188534-09-0 [sigmaaldrich.com]
- 7. 188534-09-0|this compound|BLD Pharm [bldpharm.com]
- 8. Benzene,1-(4-fluorophenoxy)-3-iodo-;188534-09-0 [axsyn.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Use of 3-(4-Fluorophenoxy)iodobenzene
Introduction: Understanding the Moiety and Its Potential
3-(4-Fluorophenoxy)iodobenzene is a halogenated aromatic ether of significant interest to the research and drug development community. Its structural features, combining a fluorinated phenyl ring and an iodinated phenyl ring linked by an ether bond, make it a versatile building block in organic synthesis. The presence of the iodo-substituent provides a reactive handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of diverse functionalities. The fluorophenoxy group, on the other hand, can modulate the electronic properties and metabolic stability of the target molecules, a crucial aspect in medicinal chemistry.
This guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in the principles of laboratory best practices and an understanding of its chemical nature. The information herein is intended to empower researchers, scientists, and drug development professionals to work with this compound safely and effectively, minimizing risks to both personnel and the environment.
Hazard Identification and Risk Assessment: A Proactive Approach
Based on available data, this compound is classified with the following hazards:
-
H302: Harmful if swallowed. [1]
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
These classifications necessitate a cautious and well-planned approach to its handling. The primary routes of exposure are inhalation, ingestion, and skin/eye contact. The causality behind these hazards lies in the reactivity of the molecule and its potential to interact with biological systems. The iodinated aromatic ring can participate in unwanted reactions, while the overall lipophilicity of the molecule may facilitate its absorption through the skin.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 188534-09-0 | [2][3][4] |
| Molecular Formula | C₁₂H₈FIO | [3][4] |
| Molecular Weight | 314.09 g/mol | [3] |
| Physical Form | Solid | [1] |
| Purity | ≥95% | [3] |
| Storage Temperature | Room temperature or 2-8°C, protect from light | [1][3][4] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The hierarchy of controls dictates that engineering controls should be the first line of defense, followed by administrative controls and, finally, personal protective equipment.
Engineering Controls: Containing the Hazard at the Source
All work with this compound, particularly when handling the solid powder or creating solutions, must be conducted in a properly functioning chemical fume hood.[5] This is critical to prevent the inhalation of any dust or vapors that may be generated. The fume hood acts as a primary containment device, drawing airborne contaminants away from the user's breathing zone.
Personal Protective Equipment (PPE): The Last Line of Defense
The selection of appropriate PPE is crucial to prevent direct contact with the chemical. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," underscores the importance of a comprehensive PPE strategy.[1]
Table 2: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation. Nitrile gloves offer good resistance to a range of chemicals. |
| Respiratory Protection | Use in a chemical fume hood is the primary control. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges may be necessary. | Minimizes the inhalation of dust or vapors that can cause respiratory tract irritation. |
Safe Handling and Experimental Workflow: A Step-by-Step Protocol
Adherence to a standardized workflow minimizes the risk of exposure and accidental release. The following protocol outlines the best practices for handling this compound in a laboratory setting.
Experimental Protocol: Safe Handling of this compound
-
Preparation and Pre-Work Checklist:
-
Thoroughly review the available safety information and this guide.
-
Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Assemble all necessary equipment and reagents within the fume hood.
-
Don the appropriate PPE as outlined in Table 2.
-
-
Weighing and Transfer:
-
Tare a suitable container on an analytical balance inside the fume hood or in a designated weighing enclosure.
-
Carefully transfer the required amount of solid this compound to the container using a spatula. Avoid creating dust.
-
Close the stock container immediately and securely.
-
-
Dissolution and Reaction Setup:
-
Add the desired solvent to the container with the compound, ensuring gentle swirling to dissolve.
-
If heating is required, use a controlled heating mantle and a condenser to prevent vapor release.
-
Conduct all subsequent reaction steps within the confines of the fume hood.
-
-
Post-Reaction Work-up and Cleanup:
-
Quench the reaction carefully, being mindful of any potential exotherms.
-
Perform extractions and washes within the fume hood.
-
Decontaminate all glassware by rinsing with a suitable solvent (e.g., acetone). Collect the rinsate as halogenated organic waste.[5]
-
Diagram 1: Safe Handling Workflow for this compound
Caption: A workflow for the safe handling of this compound.
Storage and Waste Disposal: Ensuring Long-Term Safety and Environmental Protection
Proper storage and disposal are critical aspects of the chemical lifecycle that are often overlooked.
Storage
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6] Protecting the compound from light is also recommended to prevent potential degradation.[3][4]
Table 3: Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature or 2-8°C | To ensure chemical stability. |
| Atmosphere | Sealed in a dry environment | To prevent hydrolysis or reaction with atmospheric moisture. |
| Light | Keep in a dark place | To prevent light-induced degradation. |
| Container | Tightly sealed, original container | To prevent contamination and leakage. |
Waste Disposal
As a halogenated aromatic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste. Halogenated organic waste should be collected in a separate, clearly labeled, and sealed container from non-halogenated waste. Never dispose of this chemical down the drain, as it can be harmful to aquatic life.[7] The recommended disposal method for halogenated organic compounds is high-temperature incineration by a licensed hazardous waste disposal company.[8]
Diagram 2: Waste Disposal Decision Tree
Caption: A decision tree for the proper segregation and disposal of waste.
Emergency Procedures: Preparedness for the Unexpected
In the event of an emergency, a swift and informed response is crucial to mitigate harm.
Spills
For a small spill, and only if you are trained and it is safe to do so, follow these steps:
-
Alert personnel in the immediate area and restrict access.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[8]
-
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Ventilate the area.
For large spills, or if you are unsure how to proceed, evacuate the area, close the doors, and contact your institution's emergency response team or Environmental Health and Safety (EHS) department immediately.[9]
Fire
In case of a fire involving this compound, use a dry chemical, carbon dioxide, or foam extinguisher.[6] Firefighters should wear self-contained breathing apparatus to protect against potentially hazardous combustion products, which may include carbon oxides and hydrogen halides.[6]
First Aid
Immediate and appropriate first aid can significantly reduce the severity of an exposure.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][11] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water.[11] If irritation persists, seek medical attention.
-
Inhalation: Move the person to fresh air.[10] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[12] Seek immediate medical attention.
Diagram 3: Emergency Response Workflow
Caption: A workflow for responding to emergencies involving the compound.
Conclusion: A Culture of Safety
This compound is a valuable tool in the arsenal of the synthetic chemist. However, its utility must be balanced with a profound respect for its potential hazards. By integrating the principles and protocols outlined in this guide into your daily laboratory practices, you can foster a culture of safety that protects yourself, your colleagues, and the environment. Remember that safety is not a static checklist but an ongoing process of risk assessment, preparedness, and continuous learning.
References
- 1. 4-(4-FLUOROPHENOXY)IODOBENZENE | CymitQuimica [cymitquimica.com]
- 2. This compound | 188534-09-0 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. 188534-09-0|this compound|BLD Pharm [bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. benchchem.com [benchchem.com]
- 9. Spills, Leaks & Odors: Emergency Situations: Emergency Management & Continuity: Protect IU: Indiana University [protect.iu.edu]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. trdsf.com [trdsf.com]
- 12. aksci.com [aksci.com]
An In-Depth Technical Guide to 3-(4-Fluorophenoxy)iodobenzene: Synthesis, Properties, and Applications
Foreword: The Strategic Importance of Fluorinated Diaryl Ethers
In the landscape of modern medicinal chemistry and materials science, the diaryl ether motif stands as a privileged scaffold, consistently appearing in a diverse array of biologically active compounds and functional materials.[1] The introduction of fluorine atoms into these structures further enhances their utility, offering medicinal chemists a powerful tool to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth technical overview of a particularly valuable, yet under-documented building block: 3-(4-Fluorophenoxy)iodobenzene. We will delve into its historical context, synthetic methodologies, and its role as a key intermediate in the development of novel therapeutic agents.
Genesis of a Key Building Block: Discovery and Historical Context
The precise first synthesis of this compound is not prominently documented in the chemical literature under a singular "discovery" paper. Its emergence is more likely rooted in the broader development and refinement of diaryl ether synthesis methodologies throughout the 20th century. The fundamental transformations that enable the construction of such molecules have a rich history, beginning with the classical Ullmann condensation and evolving to the more sophisticated palladium-catalyzed Buchwald-Hartwig ether synthesis.
While a definitive first synthesis remains elusive in readily available literature, the utility of this compound as a key intermediate became more apparent in the early 21st century with the work of researchers like Orjales and colleagues. In their 2003 publication in the Journal of Medicinal Chemistry, they described the synthesis of a series of 4-((phenoxy)phenylmethyl)piperidine derivatives as potential antidepressants. Although the paper's main focus is on the final compounds, the synthesis of the 3-(4-fluorophenoxy) moiety strongly implies the use of this compound or a closely related precursor.
A more explicit reference to a synthetic route that would produce this intermediate can be found in the work of Liu et al. in their 2009 Journal of Medicinal Chemistry article on phosphonosulfonates as inhibitors of dehydrosqualene synthase. Their general methods for preparing diaryl ether-containing compounds suggest a pathway that could be readily adapted to synthesize this compound.
These early examples highlight the compound's role as a valuable building block, enabling the introduction of the 3-iodophenyl group linked to a 4-fluorophenoxy moiety, a combination of functionalities that offers multiple avenues for further chemical modification in drug discovery programs.
Synthetic Strategies: From Classical to Modern Approaches
The synthesis of this compound primarily relies on the formation of a diaryl ether bond, a transformation that can be achieved through several established methods. The choice of method often depends on factors such as substrate scope, reaction conditions, and desired yield.
The Ullmann Condensation: A Historical Cornerstone
The Ullmann condensation, first reported in the early 1900s, represents the classical approach to diaryl ether synthesis. This copper-catalyzed reaction typically involves the coupling of an aryl halide with a phenol in the presence of a base at elevated temperatures.
Conceptual Workflow for Ullmann Condensation:
Caption: Ullmann Condensation for this compound.
Detailed Experimental Protocol (Ullmann-type):
-
Reactant Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodophenol (1.0 eq), 1-fluoro-4-iodobenzene (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 3-iodophenol.
-
Reaction Execution: Heat the reaction mixture to 120-140 °C and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
The Buchwald-Hartwig Ether Synthesis: A Modern and Milder Alternative
Developed in the late 1990s, the Buchwald-Hartwig amination and its ether synthesis variant have revolutionized the formation of carbon-heteroatom bonds. This palladium-catalyzed cross-coupling reaction offers a milder and more versatile alternative to the Ullmann condensation, often proceeding at lower temperatures and with a broader substrate scope.
Conceptual Workflow for Buchwald-Hartwig Ether Synthesis:
Caption: Buchwald-Hartwig Synthesis of this compound.
Detailed Experimental Protocol (Buchwald-Hartwig-type):
-
Reactant Preparation: In a glovebox, charge a Schlenk tube with palladium(II) acetate (0.02 eq), a suitable phosphine ligand such as XPhos (0.04 eq), and cesium carbonate (1.5 eq).
-
Reagent Addition: Add 3-iodophenol (1.0 eq) and 1-fluoro-4-bromobenzene (1.2 eq) to the Schlenk tube.
-
Solvent and Degassing: Add anhydrous toluene to the tube, and degas the mixture by three freeze-pump-thaw cycles.
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 80-100 °C and stir for 8-16 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the desired product.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of a molecule's physical and chemical properties is paramount for its effective use in synthesis. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈FIO | [2] |
| Molecular Weight | 314.09 g/mol | [2] |
| CAS Number | 188534-09-0 | [2] |
| Appearance | Off-white to light yellow solid | Supplier Data |
| Melting Point | Not widely reported | N/A |
| Boiling Point | Not widely reported | N/A |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | General Knowledge |
Spectroscopic Data:
While a comprehensive, publicly available dataset is limited, based on the structure and data for analogous compounds, the expected NMR spectral data would be as follows:
-
¹H NMR (CDCl₃, 400 MHz): The spectrum would exhibit complex multiplets in the aromatic region (δ 6.8-7.8 ppm). The protons on the fluorophenoxy ring would show characteristic splitting due to fluorine coupling. The protons on the iodinated ring would also appear as distinct multiplets.[3][4]
-
¹³C NMR (CDCl₃, 101 MHz): The spectrum would display 12 distinct signals for the carbon atoms. The carbon attached to the iodine would be found at a relatively high field (around 90-100 ppm). The carbon attached to the fluorine would show a large one-bond coupling constant (¹JCF). The remaining aromatic carbons would appear in the typical range of δ 115-160 ppm.[4][5]
Applications in Medicinal Chemistry and Drug Discovery
The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the iodo group provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of larger molecular scaffolds.
Synthesis of Novel Antidepressants
As alluded to in the historical context, derivatives of this compound have been explored in the context of antidepressant drug discovery. The 4-((phenoxy)phenylmethyl)piperidine scaffold, accessible from this intermediate, has shown affinity for serotonin and norepinephrine transporters, key targets in the treatment of depression.[6]
Development of Enzyme Inhibitors
The diaryl ether motif is a common feature in many enzyme inhibitors. The work by Liu et al. on phosphonosulfonates as inhibitors of dehydrosqualene synthase, an enzyme involved in bacterial pigment biosynthesis, highlights the potential of incorporating the 3-(4-fluorophenoxy)phenyl moiety into inhibitor designs. The ability to further functionalize the iodo position allows for the exploration of structure-activity relationships and the optimization of binding to the target enzyme.[7]
A Scaffold for Diverse Bioactive Molecules
The diaryl ether core is prevalent in a wide range of bioactive natural products and synthetic compounds exhibiting anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1] The strategic placement of the iodo and fluoro substituents in this compound provides chemists with a powerful platform to design and synthesize novel candidates for various therapeutic areas. The iodine can be readily converted to other functional groups via Suzuki, Sonogashira, Heck, or other cross-coupling reactions, opening up a vast chemical space for exploration.
Conclusion and Future Outlook
This compound, while not a household name in the chemical community, represents a strategically important building block for the synthesis of complex organic molecules. Its historical roots are intertwined with the development of fundamental synthetic methodologies for diaryl ether formation. The availability of both classical and modern synthetic routes provides flexibility for its preparation on various scales.
The true potential of this molecule is realized in its application as a versatile intermediate in medicinal chemistry. The combination of a fluorinated phenyl ring and a reactive iodinated phenyl ring offers a unique set of properties and synthetic handles that can be exploited in the design and synthesis of novel therapeutic agents. As the demand for more sophisticated and targeted drugs continues to grow, the importance of such well-designed building blocks will undoubtedly increase. Further exploration of the reactivity of this compound and its incorporation into a wider range of molecular scaffolds is a promising avenue for future research in drug discovery and materials science.
References
- 1. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 1-Fluoro-3-iodobenzene(1121-86-4) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. digibuo.uniovi.es [digibuo.uniovi.es]
- 7. researchgate.net [researchgate.net]
Unlocking the Potential of 3-(4-Fluorophenoxy)iodobenzene: A Technical Guide for Researchers
Introduction: The Strategic Value of a Fluorinated Diaryl Ether Precursor
In the landscape of modern organic synthesis and drug discovery, the strategic incorporation of fluorine atoms and the diaryl ether scaffold are hallmarks of innovation. 3-(4-Fluorophenoxy)iodobenzene emerges as a molecule of significant interest, positioned at the intersection of these two critical motifs. Its structure, featuring a reactive iodobenzene ring coupled with a fluorinated phenoxy group, presents a versatile platform for the construction of complex molecules with tailored properties. The carbon-iodine bond is inherently weaker than its lighter halogen counterparts, rendering it highly susceptible to oxidative addition in metal-catalyzed cross-coupling reactions, thus ensuring efficient bond formation.[1][2] Concurrently, the 4-fluorophenoxy moiety can impart desirable physicochemical properties to the final compounds, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[3][4]
This technical guide provides a comprehensive exploration of the potential research avenues for this compound. It is designed to equip researchers, medicinal chemists, and materials scientists with the foundational knowledge and actionable insights required to leverage this promising building block in their respective fields. We will delve into its application in palladium-catalyzed cross-coupling reactions, propose novel research directions in medicinal chemistry and materials science, and provide detailed experimental protocols to facilitate immediate implementation in the laboratory.
Core Synthetic Applications: A Hub for Molecular Elaboration
The primary utility of this compound lies in its capacity to serve as a robust electrophilic partner in a variety of cross-coupling reactions. The high reactivity of the C-I bond facilitates reactions under milder conditions compared to bromo- or chloro-analogs, often leading to higher yields and cleaner reaction profiles.[1][2]
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis
Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule building. This compound is an excellent substrate for these transformations, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and selectivity.
Proposed Research Area 1: Novel Therapeutics Targeting Kinase Pathways
Rationale: The diaryl ether linkage is a prevalent scaffold in a multitude of clinically approved and investigational drugs, particularly kinase inhibitors. The specific geometry and conformational flexibility of this motif allow for optimal interactions within the ATP-binding pocket of various kinases. Furthermore, the incorporation of a fluorine atom can significantly enhance the metabolic stability and pharmacokinetic profile of a drug candidate.[4] We hypothesize that novel diaryl ether-containing compounds derived from this compound can be designed as potent and selective kinase inhibitors for applications in oncology and inflammatory diseases.
Experimental Workflow: Synthesis and Evaluation of a Targeted Kinase Inhibitor Library
Caption: Workflow for the synthesis and evaluation of novel kinase inhibitors.
Step-by-Step Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired heterocyclic boronic acid or ester (1.2 equiv.), palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base, typically K₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, such as a 3:1 mixture of dioxane and water.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Proposed Research Area 2: Development of High-Performance Fluorinated Poly(aryl ether)s
Rationale: Fluorinated polymers are highly sought after in the materials science domain for their exceptional properties, including high thermal stability, chemical resistance, low dielectric constants, and hydrophobicity.[5][6][7] These characteristics make them ideal for applications in microelectronics, aerospace, and advanced coatings. This compound can serve as a valuable co-monomer in the synthesis of novel poly(aryl ether)s, where the fluorophenoxy group contributes to the desirable material properties.
Experimental Workflow: Synthesis and Characterization of Fluorinated Poly(aryl ether)s
Caption: Workflow for the synthesis and characterization of fluorinated polymers.
Step-by-Step Protocol: Nucleophilic Aromatic Substitution (SNAr) Polymerization
-
Monomer Preparation: In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, dissolve an equimolar amount of a bisphenol monomer and this compound as a comonomer in a high-boiling aprotic polar solvent such as N,N-dimethylacetamide (DMAc) or sulfolane.
-
Azeotropic Dehydration: Add an excess of toluene and heat the mixture to reflux to azeotropically remove water.
-
Polymerization: After complete removal of water, add an excess of anhydrous K₂CO₃ and raise the temperature to 160-180 °C to initiate polymerization. Maintain the reaction under a nitrogen atmosphere for 12-24 hours.
-
Polymer Isolation and Purification: Cool the viscous solution and precipitate the polymer by pouring it into a non-solvent like methanol. Filter the fibrous polymer, wash it extensively with water and methanol, and dry it in a vacuum oven at 80 °C.
Spectroscopic Data and Characterization
| Spectroscopic Technique | Expected Key Features |
| ¹H NMR | Aromatic protons will appear as complex multiplets in the range of 6.8-7.8 ppm. The protons on the fluorinated ring will show coupling to the fluorine atom. |
| ¹³C NMR | Aromatic carbons will resonate between 110-160 ppm. The carbon attached to the iodine will be shifted upfield, while the carbon attached to the fluorine will show a large one-bond C-F coupling constant. |
| IR Spectroscopy | Characteristic C-O-C stretching vibrations for the diaryl ether will be observed around 1240 cm⁻¹. Strong C-F stretching bands will appear in the 1100-1250 cm⁻¹ region. C-I stretching will be found in the far-IR region. |
| Mass Spectrometry | The molecular ion peak [M]⁺ is expected at m/z 314. The isotopic pattern of iodine (¹²⁷I, 100% abundance) will be distinct. Fragmentation may involve the loss of iodine and cleavage of the ether linkage. |
Conclusion and Future Outlook
This compound stands as a versatile and underutilized building block with significant potential across multiple scientific disciplines. Its unique combination of a reactive iodine handle and a property-enhancing fluorinated moiety makes it an attractive starting material for the synthesis of novel therapeutics and high-performance materials. The proposed research areas in kinase inhibition and fluorinated polymers represent just two of the many exciting avenues for exploration. By providing detailed synthetic protocols and a clear rationale for these research directions, this guide aims to empower scientists to unlock the full potential of this promising molecule and drive innovation in their respective fields.
References
- 1. nbinno.com [nbinno.com]
- 2. Iodobenzene - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 1-Fluoro-4-iodobenzene(352-34-1) 1H NMR spectrum [chemicalbook.com]
- 9. 1-Fluoro-3-iodobenzene(1121-86-4) 1H NMR spectrum [chemicalbook.com]
- 10. 4-Fluoroiodobenzene | C6H4FI | CID 9605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Benzene, iodo- [webbook.nist.gov]
A Senior Application Scientist's Technical Guide to 3-(4-Fluorophenoxy)iodobenzene: Sourcing, Synthesis, and Application
Introduction: The Strategic Value of a Fluorinated Diaryl Ether Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine and diaryl ether scaffolds is a proven method for modulating the physicochemical and pharmacokinetic properties of target molecules.[1][2][3] 3-(4-Fluorophenoxy)iodobenzene (CAS No. 188534-09-0) emerges as a particularly valuable synthetic intermediate, embodying this design philosophy. Its structure uniquely combines three key functional elements: a diaryl ether linkage common in bioactive compounds, a fluorine atom for metabolic blocking and tuning electronic properties, and an iodine atom that serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions.
This guide provides an in-depth analysis of this compound for researchers, process chemists, and drug development professionals. We will cover its commercial availability from key suppliers, outline a robust laboratory-scale synthesis protocol, and explore its strategic application in discovery programs.
Physicochemical Properties and Specifications
Understanding the fundamental properties of a starting material is critical for reaction planning and execution. The data below, consolidated from leading chemical suppliers, provides a baseline for handling and characterization.[4][5][6][7]
| Property | Value | Source |
| CAS Number | 188534-09-0 | [4][5][6][7][8][9] |
| Molecular Formula | C₁₂H₈FIO | [4][5][7][8] |
| Molecular Weight | 314.09 g/mol | [4][5][7] |
| IUPAC Name | 1-(4-fluorophenoxy)-3-iodobenzene | [6] |
| Appearance | Solid | [6] |
| Typical Purity | ≥95% | [6][7][8][10] |
| Storage Conditions | Room temperature, keep in dark place, sealed in dry. | [5][6][7] |
| SMILES Code | FC1=CC=C(OC2=CC(I)=CC=C2)C=C1 | [5] |
Commercial Availability & Sourcing
This compound is readily available from several fine chemical suppliers, catering to needs ranging from academic research to scale-up manufacturing. When selecting a supplier, researchers should consider not only price but also purity specifications, available analytical data (CoA), and lead times. Below is a comparative table of prominent suppliers.
| Supplier | Product Identifier | Purity/Specification | Typical Quantities Offered |
| Sigma-Aldrich | AMBH95E07F3E | 95% | 250 mg, 1 g, 5 g[6] |
| BLD Pharm | 188534-09-0 | Research Use Only | Inquire for bulk |
| AN PharmaTech Co Ltd | 188534-09-0 | N/A | Inquire for bulk[4] |
| ChemScene | CS-0156876 | ≥95% | Inquire for pricing |
| Bide Pharmatech Ltd | 188534-09-0 | 95+% | 5g, inquire for bulk[8] |
Note: Availability and pricing are subject to change. It is recommended to consult the supplier's website for the most current information.
Workflow for Procurement and Quality Control
A systematic approach to sourcing is crucial for experimental reproducibility. The following workflow ensures that the material acquired meets the stringent requirements of synthesis and drug discovery programs.
Representative Synthesis Protocol: Ullmann Condensation
While commercially available, in-house synthesis may be required for specific research applications or scale-up. The most logical and field-proven approach for constructing the diaryl ether bond in this molecule is a copper-catalyzed Ullmann condensation. This method involves the coupling of an aryl halide with a phenol.
Reaction Scheme: 3-Iodophenol + 1-Fluoro-4-iodobenzene → this compound
Causality of Component Selection:
-
Catalyst: Copper(I) iodide (CuI) is a classic, cost-effective catalyst for Ullmann couplings.
-
Ligand: L-Proline is chosen as a ligand. It enhances the solubility and reactivity of the copper catalyst, allowing the reaction to proceed at lower, more manageable temperatures than traditional Ullmann conditions.
-
Base: Potassium carbonate (K₂CO₃) is a mild inorganic base sufficient to deprotonate the phenol, forming the active nucleophile without causing unwanted side reactions.
-
Solvent: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent with a high boiling point, ideal for dissolving the reactants and facilitating the reaction at elevated temperatures.
Step-by-Step Experimental Protocol:
-
Vessel Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodophenol (1.1 g, 5.0 mmol, 1.0 equiv.).
-
Reagent Addition: Add 1-fluoro-4-iodobenzene (1.11 g, 5.0 mmol, 1.0 equiv.), copper(I) iodide (95 mg, 0.5 mmol, 0.1 equiv.), L-proline (115 mg, 1.0 mmol, 0.2 equiv.), and potassium carbonate (1.38 g, 10.0 mmol, 2.0 equiv.).
-
Solvent and Degassing: Add 25 mL of dry DMSO. Seal the flask and degas the mixture by bubbling argon or nitrogen gas through the solution for 15 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS (approx. 12-24 hours).
-
Workup: After completion, cool the reaction to room temperature. Pour the mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the resulting crude oil by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.
Application in Drug Discovery: A Versatile Scaffolding Tool
The true utility of this compound lies in its role as a versatile building block for creating more complex molecular architectures. The iodo-substituent is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the efficient introduction of diverse functionalities.
Example Application: Suzuki Coupling for Biaryl Synthesis
A common step in a lead optimization campaign is the formation of a biaryl scaffold, which can enhance target binding affinity. The workflow below illustrates how this compound can be used in a Suzuki coupling reaction.
This modular approach allows for the rapid generation of a library of analogs. By varying the aryl boronic acid partner, researchers can systematically probe the structure-activity relationship (SAR) of the newly introduced substituent, a cornerstone of modern drug discovery. The fluorine atom on the phenoxy ring can serve to block potential sites of metabolism or to modulate the pKa of adjacent functional groups, thereby improving the drug-like properties of the final compound.[1][3]
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential. The following safety information is aggregated from supplier Safety Data Sheets (SDS).[6]
-
GHS Pictogram: GHS07 (Exclamation Mark)[6]
-
Signal Word: Warning[6]
-
Hazard Statements:
-
Precautionary Statements:
Handling Recommendations:
-
Use in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a tightly sealed container in a dry, cool place away from light.
References
- 1. Recent progress in the strategic incorporation of fluorine into medicinally active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound|188534-09-0--AN PharmaTech Co Ltd [anpharma.net]
- 5. 188534-09-0|this compound|BLD Pharm [bldpharm.com]
- 6. This compound | 188534-09-0 [sigmaaldrich.com]
- 7. chemscene.com [chemscene.com]
- 8. bidepharmatech.lookchem.com [bidepharmatech.lookchem.com]
- 9. This compound, CasNo.188534-09-0 Shanghai chamflyer chemicals Co., Ltd(expird) China (Mainland) [chamflyer.lookchem.com]
- 10. calpaclab.com [calpaclab.com]
Methodological & Application
Suzuki coupling of 3-(4-Fluorophenoxy)iodobenzene with boronic acids
An In-Depth Guide to the Suzuki-Miyaura Coupling of 3-(4-Fluorophenoxy)iodobenzene with Boronic Acids
Authored by a Senior Application Scientist
This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a variety of organoboronic acids. This specific transformation is of high value in medicinal chemistry for the synthesis of complex biaryl structures, which are prevalent in many pharmaceutical agents.
The strategic incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[1][2] The 3-(4-fluorophenoxy)phenyl scaffold is therefore a key building block. This guide moves beyond a simple recitation of steps to explain the underlying principles, enabling users to optimize the reaction for their specific needs and troubleshoot potential issues.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[3][4] The reaction typically couples an organohalide with an organoboron compound, catalyzed by a palladium(0) complex in the presence of a base.[5][6] The generally accepted mechanism proceeds through a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
-
Oxidative Addition : The cycle begins with the addition of the aryl halide, this compound, to the active Pd(0) catalyst. This step involves the cleavage of the carbon-iodine bond and the oxidation of the palladium center from Pd(0) to Pd(II), forming a square planar organopalladium(II) complex.[6][7]
-
Transmetalation : This is a critical ligand exchange step where the organic moiety from the organoboron species is transferred to the Pd(II) complex. This process is facilitated by a base, which activates the boronic acid by converting it into a more nucleophilic boronate species (-BY₂(OR)⁻).[3][9][10] The halide on the palladium complex is then replaced by the aryl group from the boronate, forming a diarylpalladium(II) intermediate.
-
Reductive Elimination : In the final step, the two organic ligands on the palladium center couple, forming the new C-C bond of the desired biaryl product. This process reduces the palladium from Pd(II) back to its Pd(0) state, thus regenerating the active catalyst, which can then re-enter the catalytic cycle.[7][8][10]
Application Protocol: Suzuki Coupling with Phenylboronic Acid
This section provides a representative, step-by-step protocol for the coupling of this compound with phenylboronic acid. This procedure can be adapted for other boronic acids, although optimization may be required.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Purity | Notes |
| This compound | 188534-09-0 | 314.09 | ≥95% | The limiting reagent.[11] |
| Phenylboronic Acid | 98-80-6 | 121.93 | ≥97% | Typically used in slight excess (1.2-1.5 eq). |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | ≥98% | Catalyst (1-5 mol%). Handle in a fume hood. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | ≥99% | Anhydrous. Base (2.0-3.0 eq). |
| 1,4-Dioxane | 123-91-1 | 88.11 | Anhydrous | Reaction solvent. Degas before use. |
| Deionized Water | 7732-18-5 | 18.02 | - | For the aqueous phase. Degas before use. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | For extraction. |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | - | For washing the organic layer. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | Drying agent. |
Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup : To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.57 g, 5.0 mmol, 1.0 equiv), phenylboronic acid (0.73 g, 6.0 mmol, 1.2 equiv), potassium carbonate (2.07 g, 15.0 mmol, 3.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.29 g, 0.25 mmol, 0.05 equiv).
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition : Through the septum, add 20 mL of anhydrous 1,4-dioxane and 5 mL of deionized water via syringe. The solvents should be degassed prior to use by bubbling with argon for 15-20 minutes.
-
Reaction Execution : Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 12-24 hours.
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl iodide is consumed.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Add 30 mL of deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing and Drying : Combine the organic layers and wash sequentially with 30 mL of deionized water and 30 mL of brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure.[7]
-
Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure biaryl product.
Application Notes and Optimization Strategies
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. The choice of catalyst, base, and solvent can dramatically influence yield and reaction time.
Catalyst and Ligand Selection
While Pd(PPh₃)₄ is a reliable catalyst for many standard couplings, more challenging substrates, such as those that are sterically hindered or electron-deficient, may require more advanced catalyst systems.[9] Catalyst systems based on bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ often provide higher activity and broader substrate scope.[12]
The Critical Role of the Base
The base is essential for activating the boronic acid for transmetalation.[3] The choice of base is critical and substrate-dependent.
-
Carbonates (K₂CO₃, Cs₂CO₃) : Generally effective and widely used. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and more basic, often accelerating the reaction.
-
Phosphates (K₃PO₄) : A strong base that is particularly effective for coupling with electron-deficient or sterically hindered boronic acids.[12]
-
Hydroxides (NaOH, Ba(OH)₂) : Strong bases that can significantly accelerate the coupling of sterically demanding substrates, but may not be suitable for base-sensitive functional groups.[13]
Substrate Scope and Condition Screening
The reaction of this compound can be extended to a wide range of boronic acids. The table below provides illustrative conditions for various substrate classes. Yields are highly dependent on precise conditions and purification.
| Boronic Acid Partner | Substrate Type | Catalyst System | Base | Solvent System | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Electron-neutral | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 100 | 85-95 |
| 4-Methoxyphenylboronic acid | Electron-rich | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 100 | 90-98 |
| 4-(Trifluoromethyl)phenylboronic acid | Electron-poor | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 110 | 75-85 |
| 2-Methylphenylboronic acid | Sterically hindered | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 70-80 |
| Thiophene-2-boronic acid | Heteroaromatic | Pd(PPh₃)₄ | Na₂CO₃ | DME/Water | 90 | 80-90 |
Data compiled from general knowledge of Suzuki reactions for illustrative purposes.[12][13][14]
Troubleshooting Common Issues
-
Low or No Conversion :
-
Cause : Inactive catalyst, insufficient temperature, or incorrect base/solvent combination.
-
Solution : Ensure the catalyst is active (Pd(PPh₃)₄ can degrade on storage). Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄). Increase the reaction temperature. For difficult couplings, switch to a more active ligand like SPhos or XPhos.
-
-
Protodeboronation (Loss of Boronic Acid) :
-
Cause : The boronic acid reacts with water to revert to the corresponding arene, a common side reaction, especially with prolonged heating or with certain bases.[13]
-
Solution : Use a slight excess of the boronic acid (1.2-1.5 equiv). Minimize reaction time once the starting halide is consumed. Using stronger bases like Ba(OH)₂ can sometimes accelerate the desired coupling over the deboronation side reaction for hindered substrates.[13]
-
-
Homocoupling :
-
Cause : The boronic acid couples with itself to form a symmetrical biaryl. This is often promoted by the presence of oxygen.
-
Solution : Ensure the reaction is performed under a strictly inert atmosphere and that solvents are properly degassed.
-
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mt.com [mt.com]
- 6. byjus.com [byjus.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. chemscene.com [chemscene.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Versatile Role of 3-(4-Fluorophenoxy)iodobenzene in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers
Introduction: The Strategic Importance of 3-(4-Fluorophenoxy)iodobenzene in Modern Synthesis
In the landscape of pharmaceutical and materials science, the diaryl ether motif is a cornerstone of many biologically active molecules and functional materials. The strategic incorporation of fluorine atoms into these structures often enhances metabolic stability, binding affinity, and pharmacokinetic properties. This compound emerges as a particularly valuable building block, combining the diaryl ether core with a reactive iodine substituent and a strategically placed fluorine atom. The carbon-iodine bond is highly susceptible to oxidative addition to palladium(0), making it an excellent electrophilic partner in a variety of cross-coupling reactions. This reactivity, coupled with the electronic influence of the 4-fluorophenoxy group, allows for the efficient construction of complex molecular architectures.
This comprehensive guide provides detailed application notes and protocols for the use of this compound in three key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These notes are designed for researchers, scientists, and drug development professionals, offering not only step-by-step methodologies but also insights into the rationale behind the selection of catalysts, ligands, and reaction conditions.
The Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl Linkages
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds. For a substrate like this compound, this reaction provides a direct route to introduce a wide range of aryl and heteroaryl substituents at the 3-position, leading to complex tri-aryl ether frameworks.
Scientific Insights: The "Why" Behind the Protocol
The choice of catalyst, ligand, and base is critical for a successful Suzuki-Miyaura coupling. The electron-rich nature of the diaryl ether substrate can influence the oxidative addition step. Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., XPhos, SPhos), are often employed to facilitate both the oxidative addition and the subsequent reductive elimination steps of the catalytic cycle. The base plays a crucial role in activating the boronic acid partner for transmetalation. Inorganic bases like potassium carbonate or potassium phosphate are commonly used, often in an aqueous-organic solvent mixture to ensure the solubility of all components.
The 4-fluoro substituent on the phenoxy ring exerts a mild electron-withdrawing effect through induction, which can subtly influence the overall electron density of the iodobenzene ring, potentially facilitating the oxidative addition step.
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction: Coupling of this compound with an Arylboronic Acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)
-
XPhos (2-6 mol%)
-
Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and K₃PO₄ (2.5 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Readily available and effective with appropriate ligands. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | Biphasic systems aid in the dissolution of both organic and inorganic reagents. |
| Temperature | 80 - 110 °C | Provides sufficient energy for the catalytic cycle to proceed efficiently. |
The Buchwald-Hartwig Amination: Constructing C-N Bonds for Bioactive Scaffolds
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of arylamines.[1] Applying this reaction to this compound allows for the introduction of primary and secondary amines, anilines, and other nitrogen-containing heterocycles, leading to the creation of novel triarylamine and related structures with potential applications in medicinal chemistry and materials science.[2]
Scientific Insights: Navigating the C-N Coupling Landscape
The success of the Buchwald-Hartwig amination hinges on the careful selection of the palladium catalyst, ligand, and base.[3] For electron-rich aryl iodides like our substrate, sterically hindered and electron-rich biarylphosphine ligands are paramount.[4] Ligands such as BrettPhos, RuPhos, or Xantphos are often excellent choices as they promote the crucial reductive elimination step, which can be challenging for electron-rich substrates.[4][5]
The choice of base is also critical and depends on the pKa of the amine coupling partner. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used to deprotonate the amine, facilitating its coordination to the palladium center.[3] The solvent choice, typically a non-polar aprotic solvent like toluene or dioxane, also plays a role in the reaction's success.
Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination
Reaction: Coupling of this compound with a Secondary Amine.
Materials:
-
This compound
-
Secondary amine (1.1 - 1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
BrettPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 - 2.0 equivalents)
-
Toluene, anhydrous and degassed
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (1.5 mol%), BrettPhos (3 mol%), and NaOt-Bu (1.5 eq.) to a dry Schlenk tube equipped with a stir bar.
-
Add anhydrous, degassed toluene.
-
Add this compound (1.0 eq.) and the secondary amine (1.2 eq.).
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective Pd(0) or Pd(II) sources. |
| Ligand | BrettPhos, RuPhos, Xantphos | Bulky, electron-rich ligands are crucial for coupling with electron-rich aryl halides. |
| Base | NaOt-Bu, LHMDS, K₃PO₄ | Strong, non-nucleophilic bases are required to deprotonate the amine. |
| Solvent | Toluene, Dioxane, THF | Aprotic solvents are generally preferred. |
| Temperature | 80 - 110 °C | Necessary to drive the reaction to completion, especially with less reactive amines. |
The Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction provides a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[6][7] For this compound, this reaction opens the door to the synthesis of a variety of alkynyl-substituted diaryl ethers, which are valuable intermediates for the construction of more complex molecules, including heterocycles and conjugated systems.[8]
Scientific Insights: The Nuances of Alkyne Coupling
The Sonogashira coupling typically employs a dual catalytic system involving both palladium and copper(I) salts.[9] The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate.[10] An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the alkyne and also serves as a solvent in some cases.
The reactivity of aryl iodides in the Sonogashira coupling is generally high, often allowing the reaction to proceed under mild conditions.[10] For electron-rich substrates, the choice of palladium catalyst and ligand can be important to ensure efficient turnover. Standard catalysts like Pd(PPh₃)₂Cl₂ are often sufficient, but more electron-rich and bulky phosphine ligands can sometimes improve yields and reaction rates.
Diagram 3: Sonogashira Coupling Catalytic Cycles
Caption: The dual catalytic cycles of the Sonogashira reaction.
Experimental Protocol: Sonogashira Coupling
Reaction: Coupling of this compound with a Terminal Alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous and degassed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Add anhydrous, degassed THF and the amine base (e.g., Et₃N, 2-3 eq.).
-
Add the terminal alkyne (1.2 eq.) dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C if necessary.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂/PPh₃ | Standard, reliable catalysts for Sonogashira couplings. |
| Copper Co-catalyst | CuI | Activates the terminal alkyne for transmetalation. |
| Base | Et₃N, DIPA | Deprotonates the alkyne and acts as a scavenger for the generated acid. |
| Solvent | THF, DMF, Toluene | Aprotic solvents that can dissolve the reactants and catalysts. |
| Temperature | Room Temperature to 60 °C | Often proceeds at mild temperatures due to the high reactivity of aryl iodides. |
Conclusion
This compound stands as a highly versatile and reactive building block for the synthesis of complex organic molecules. Its participation in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provides efficient and modular access to a diverse range of tri-aryl ethers, arylamines, and alkynyl-substituted diaryl ethers. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalyst, ligand, and reaction conditions, researchers can effectively leverage the unique properties of this substrate to advance their synthetic endeavors in drug discovery and materials science.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for 3-(4-Fluorophenoxy)iodobenzene in Medicinal Chemistry
Introduction: The Strategic Importance of the Fluorinated Diaryl Ether Motif
In the landscape of modern medicinal chemistry, the diaryl ether linkage (Ar-O-Ar') is a privileged scaffold, conferring a unique combination of conformational flexibility and chemical stability to bioactive molecules. When further embellished with fluorine atoms, these structures gain access to a powerful toolkit for modulating pharmacokinetic and pharmacodynamic properties. The introduction of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1][2][3]
3-(4-Fluorophenoxy)iodobenzene stands as a key building block for the efficient construction of these valuable fluorinated diaryl ether moieties. Its structure offers two key features for synthetic chemists: the pre-formed 4-fluorophenoxy group, which imparts desirable electronic and lipophilic characteristics, and the iodo-substituent at the 3-position, which serves as a versatile handle for carbon-heteroatom and carbon-carbon bond formation. This application note will provide a detailed guide to the use of this compound in the synthesis of medicinally relevant compounds, with a focus on its application in the development of Rho-kinase (ROCK) inhibitors.
Core Application: Synthesis of Diaryl Ether-Containing Rho-Kinase (ROCK) Inhibitors
Rho-associated coiled-coil containing protein kinase (ROCK) has emerged as a significant therapeutic target for a range of diseases, including hypertension, glaucoma, and cancer.[4][5] A common structural feature of many potent ROCK inhibitors is the presence of a diaryl ether linkage that correctly positions key pharmacophoric elements within the kinase active site. This compound is an ideal precursor for the synthesis of such inhibitors, enabling the introduction of the 3-(4-fluorophenoxy)phenyl moiety through well-established coupling methodologies.
The primary synthetic transformation involving this compound is the Ullmann condensation, a copper-catalyzed reaction that forms a C-O bond between an aryl halide and a phenol or alcohol.[1][6] This reaction is particularly well-suited for the synthesis of complex diaryl ethers under relatively mild conditions.
Reaction Principle: The Ullmann Condensation
The Ullmann condensation proceeds through a catalytic cycle involving a copper(I) species. The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The copper(I) catalyst undergoes oxidative addition to the aryl iodide (this compound) to form a copper(III)-aryl intermediate.
-
Deprotonation: A base deprotonates the phenolic coupling partner to generate a more nucleophilic phenoxide.
-
Ligand Exchange: The phenoxide displaces a ligand on the copper center.
-
Reductive Elimination: The desired diaryl ether is formed through reductive elimination from the copper(III) intermediate, regenerating the active copper(I) catalyst.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the application of this compound in the synthesis of a representative diaryl ether, a core structure found in many ROCK inhibitors.
Protocol 1: Copper-Catalyzed Ullmann Condensation of this compound with 4-Hydroxypyridine
This protocol details the synthesis of 4-(3-(4-fluorophenoxy)phenoxy)pyridine, a key intermediate for a class of ROCK inhibitors.
Materials:
-
This compound
-
4-Hydroxypyridine
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), finely ground and dried
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Experimental Workflow:
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 4-hydroxypyridine (1.2 eq), copper(I) iodide (0.1 eq), and finely ground, anhydrous potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times. Maintain a positive pressure of the inert gas throughout the reaction.
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask via syringe to achieve a concentration of 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 4-(3-(4-fluorophenoxy)phenoxy)pyridine.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Catalyst: Copper(I) iodide is a commonly used and effective catalyst for Ullmann condensations. Other copper sources such as copper(I) oxide or copper(I) bromide can also be employed.
-
Base: Potassium carbonate is a cost-effective and efficient base for this transformation. It is crucial that the base is anhydrous and finely ground to ensure optimal reactivity. Other bases like cesium carbonate can also be used and may sometimes lead to higher yields.
-
Solvent: A high-boiling, polar aprotic solvent like DMF is typically used to ensure the solubility of the reactants and to reach the required reaction temperatures.
-
Inert Atmosphere: The use of an inert atmosphere is essential to prevent the oxidation of the copper(I) catalyst to the less active copper(II) species.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
While the Ullmann condensation is a primary application, the iodo-substituent on this compound also makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of a C-C bond, further expanding its synthetic utility.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane and water (or another suitable solvent system)
Step-by-Step Procedure:
-
Catalyst Pre-formation (optional but recommended): In a separate flask, prepare the active Pd(0) catalyst by stirring Pd(OAc)₂ and PPh₃ (1:2 molar ratio) in the reaction solvent under an inert atmosphere for 15-20 minutes.
-
Reaction Setup: In the main reaction flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Catalyst and Solvent Addition: Add the pre-formed catalyst solution and the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Reaction: Heat the mixture to 80-100 °C and monitor by TLC.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described for the Ullmann condensation.
Data Presentation
The following table summarizes representative reaction conditions and expected outcomes for the Ullmann condensation of this compound with various phenolic partners.
| Phenolic Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Hydroxypyridine | CuI (10 mol%) | K₂CO₃ (2 eq) | DMF | 130 | 18 | 75-85 |
| Phenol | CuI (10 mol%) | Cs₂CO₃ (2 eq) | Toluene | 110 | 24 | 80-90 |
| 3-Methoxyphenol | Cu₂O (5 mol%) | K₃PO₄ (2 eq) | DMF | 140 | 16 | 70-80 |
Safety and Handling
-
This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Copper Catalysts: Copper salts can be toxic. Avoid inhalation of dust and skin contact.
-
Solvents: DMF is a high-boiling solvent that can be absorbed through the skin. Handle with care.
-
High Temperatures: The reactions are performed at elevated temperatures, posing a risk of burns. Use appropriate caution.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of diaryl ethers, a key structural motif in many biologically active compounds. The protocols and data presented in this application note provide a solid foundation for researchers to utilize this reagent effectively in their drug discovery and development programs. The ability to readily introduce the 3-(4-fluorophenoxy)phenyl moiety via robust and well-established methodologies like the Ullmann condensation makes this compound an important tool for the synthesis of the next generation of therapeutics.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A visible light-controllable Rho kinase inhibitor based on a photochromic phenylazothiazole - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ullmann Reaction [organic-chemistry.org]
Application Notes and Protocols: 3-(4-Fluorophenoxy)iodobenzene as a Strategic Precursor for Pharmaceutical Intermediates
Introduction: The Strategic Importance of the Diaryl Ether Moiety
The diaryl ether (DE) scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1][2] Its prevalence stems from a combination of desirable physicochemical properties, including metabolic stability, lipophilicity, and the ability to adopt a specific, rigid conformation conducive to target binding.[3] This framework is integral to a wide range of therapeutic agents, demonstrating anticancer, antiviral, anti-inflammatory, and antibacterial activities.[2][3][4]
3-(4-Fluorophenoxy)iodobenzene is a highly versatile and strategically important precursor for the synthesis of complex pharmaceutical intermediates that incorporate the diaryl ether core. The presence of the iodo group provides a reactive handle for a variety of powerful transition metal-catalyzed cross-coupling reactions, while the fluorophenoxy moiety offers a stable, electron-rich aromatic system often found in bioactive molecules.[5] This guide provides an in-depth analysis of the chemical properties of this compound and detailed, field-proven protocols for its application in key synthetic transformations.
Chemical Profile and Handling
A thorough understanding of the precursor's properties is fundamental to its effective use and safe handling in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 188534-09-0 | [6][7] |
| Molecular Formula | C₁₂H₈FIO | [6][7] |
| Molecular Weight | 314.09 g/mol | [6][7] |
| Physical Form | Solid | [8][9] |
| Purity | ≥95% | [6][8] |
| Storage | Store at 4°C, protect from light, keep sealed in a dry place. | [6][8] |
| IUPAC Name | 1-(4-fluorophenoxy)-3-iodobenzene | [8][9] |
| SMILES | C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)I | [6] |
Safety and Handling: this compound should be handled in accordance with good laboratory practice.[10] It is classified as an irritant (H315, H319, H335) and is harmful if swallowed (H302).[8][9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[10][11] All manipulations should be performed in a well-ventilated fume hood.[10]
Core Reactivity: A Hub for Molecular Diversification
The synthetic utility of this compound is centered on the reactivity of the carbon-iodine bond. The aryl iodide is an excellent substrate for oxidative addition to low-valent transition metal catalysts, such as palladium(0) and copper(I), initiating catalytic cycles that form new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds with high efficiency.[12][13]
Caption: Core reactivity pathways of this compound.
Protocols for Key Synthetic Transformations
The following protocols are generalized from established methods for structurally similar aryl iodides and provide a robust starting point for optimization.[14][15] All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a premier method for constructing biaryl structures, which are common in pharmaceutical agents. The reaction couples the aryl iodide with an organoboron species, typically a boronic acid.[12]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv.).[7][15]
-
Solvent Addition: Add a degassed solvent system. A common mixture is Toluene/Ethanol/Water (e.g., 4:1:1 ratio) to dissolve both organic and inorganic reagents.[7]
-
Reaction Execution: Heat the mixture with vigorous stirring to a temperature between 80–110 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 2 to 24 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, replacing harsher classical methods.[16][17] It enables the coupling of aryl halides with a wide variety of primary and secondary amines. The choice of ligand is critical for high efficiency.[11]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Catalyst Pre-formation/Activation: In a glovebox or under a strict inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv.) to a dry Schlenk flask.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.
-
Reaction Execution: Heat the mixture with vigorous stirring. Temperatures typically range from 80 to 110 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction to room temperature and quench by adding saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
-
Purification: Purify the product via flash column chromatography.
Ullmann Condensation for C-O/C-N Bond Formation
The Ullmann condensation is a classic, copper-catalyzed method for forming diaryl ethers (C-O coupling) or arylamines (C-N coupling, also known as the Goldberg reaction).[18][19] While often requiring higher temperatures than palladium-catalyzed methods, modern protocols have improved its scope and efficiency.[4][20]
Protocol 3: General Procedure for Ullmann-Type C-O Coupling
-
Reagent Preparation: In a reaction vessel, combine this compound (1.0 equiv.), the desired phenol (1.5-2.0 equiv.), a copper(I) source (e.g., CuI, 5-10 mol%), a ligand (e.g., L-proline or phenanthroline, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).[21]
-
Solvent Addition: Add a high-boiling polar solvent such as DMF or DMSO.
-
Reaction Execution: Heat the reaction mixture to 110-140 °C with stirring.
-
Monitoring: Monitor the reaction's progress via TLC or LC-MS.
-
Workup:
-
Cool the mixture and dilute with water.
-
Extract the product with an organic solvent like ethyl acetate or diethyl ether.
-
Wash the combined organic layers with aqueous ammonia to remove residual copper salts, followed by water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude diaryl ether product by column chromatography or recrystallization.
Table 2: Comparative Overview of Key Coupling Reactions
| Feature | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Ullmann Condensation |
| Bond Formed | C-C | C-N | C-O, C-N |
| Catalyst | Palladium (e.g., Pd(PPh₃)₄) | Palladium (e.g., Pd₂(dba)₃) | Copper (e.g., CuI) |
| Nucleophile | Organoboron Compound | Amine, Amide | Phenol, Alcohol, Amine |
| Key Additive | - | Bulky Phosphine Ligand | N- or O-donor Ligand |
| Typical Base | K₂CO₃, Cs₂CO₃ (often aq.) | NaOt-Bu, K₃PO₄ (anhydrous) | K₂CO₃, K₃PO₄ |
| Temperature | 80-110 °C | 80-110 °C | 110-140+ °C |
| Advantages | Excellent functional group tolerance; mild conditions. | Broad amine scope; high efficiency. | Cost-effective catalyst. |
| Limitations | Boronic acid stability. | Ligand sensitivity to air/moisture. | Higher temperatures; narrower substrate scope. |
Application in the Synthesis of Pharmaceutical Scaffolds
The true value of this compound is demonstrated in its application to construct complex molecules of pharmaceutical interest. For instance, the core structure of Sorafenib, a multi-kinase inhibitor used in cancer therapy, features a diaryl ether linked to a urea moiety.[22][23] Similarly, the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib contains a phenoxyphenyl group.[24] The cross-coupling reactions described above provide direct and efficient routes to key intermediates for these and other related drug candidates.
Caption: A synthetic route to a key pharmaceutical scaffold.
Conclusion
This compound is a high-value precursor for pharmaceutical research and development. Its diaryl ether structure, combined with the versatile reactivity of the aryl iodide, provides a powerful platform for accessing complex molecular architectures. By leveraging robust and well-understood cross-coupling methodologies such as the Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann reactions, researchers can efficiently synthesize a diverse array of intermediates for novel therapeutic agents. The protocols and data presented in this guide offer a comprehensive framework for the successful application of this key building block in drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Microwave Chemistry: Peptidomimetics via Cross-Metathesis, Diaryl Ether Synthesis, Polysubstituted and Annulated Pyridines, Asymmetric Heck-Reactions [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. jsynthchem.com [jsynthchem.com]
- 6. Late‐Stage Cross‐Electrophile Coupling of Arylthianthrenium Salts with (Hetero)aryl (Pseudo)halides via Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Interrogating the Mechanistic Features of Ni(I)-mediated Aryl Iodide Oxidative Addition using Electroanalytical and Statistical Modeling Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Viable pathways for the oxidative addition of iodobenzene to palladium(0)-triphenylphosphine-carbonyl complexes: a theoretical study - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis of sorafenib analogues incorporating a 1,2,3-triazole ring and cytotoxicity towards hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. name-reaction.com [name-reaction.com]
- 18. Luminescent halido(aryl) Pt(iv) complexes obtained via oxidative addition of iodobenzene or diaryliodonium salts to bis-cyclometalated Pt(ii) precursors - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. Ullmann Reaction [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 22. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. CN107674079B - Synthesis method of ibrutinib - Google Patents [patents.google.com]
Application Note: Palladium-Catalyzed C-N Bond Formation Using 3-(4-Fluorophenoxy)iodobenzene
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Aryl Amines
The construction of carbon-nitrogen (C-N) bonds to form aryl amines is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2] These structural motifs are ubiquitous in a vast array of bioactive molecules, natural products, and functional organic materials.[1] Traditional methods for forging these bonds often require harsh reaction conditions and exhibit limited functional group tolerance. The advent of palladium-catalyzed cross-coupling reactions, notably the Buchwald-Hartwig amination, has revolutionized this field, offering a milder and more versatile approach.[3][4] This application note provides a detailed guide to the experimental setup for C-N bond formation using 3-(4-fluorophenoxy)iodobenzene as the aryl halide substrate, a compound of interest in the synthesis of complex diaryl ethers with potential applications in medicinal chemistry.[5]
Mechanistic Underpinnings: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide (or pseudohalide) and an amine in the presence of a base.[4] The catalytic cycle, a fundamental concept for understanding and optimizing the reaction, proceeds through several key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.[6][7] For aryl iodides like this compound, this step is generally facile.[7]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) center. A stoichiometric amount of base then deprotonates the coordinated amine to form a palladium-amido complex.[4][8]
-
Reductive Elimination: This is the product-forming step where the C-N bond is forged, yielding the desired aryl amine product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[3][6]
The efficiency and scope of this catalytic cycle are critically dependent on the choice of palladium source, ligand, base, and solvent.[7][9] The ligand, in particular, plays a crucial role in stabilizing the palladium catalyst, promoting the rates of oxidative addition and reductive elimination, and preventing the formation of inactive catalyst species.[10][11] Bulky, electron-rich phosphine ligands are often employed to enhance catalytic activity.[3][11]
Figure 1: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the palladium-catalyzed amination of this compound. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific amine coupling partners.
Materials and Reagents
| Reagent | Role | Supplier Examples | Purity | Notes |
| This compound | Aryl Halide | Sigma-Aldrich, ChemScene | >97% | A solid at room temperature.[5] |
| Amine Coupling Partner | Nucleophile | Various | >98% | The nature of the amine (primary, secondary, aliphatic, aromatic) will influence the optimal reaction conditions.[7] |
| Palladium Pre-catalyst | Catalyst Source | Various | >98% | Examples include Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or palladium acetate (Pd(OAc)₂). Pre-catalysts are often used for their air stability.[7] |
| Phosphine Ligand | Ligand | Various | >98% | Bulky, electron-rich ligands like XPhos, RuPhos, or BrettPhos are often effective.[3][12] The choice of ligand is crucial for reaction success.[10] |
| Base | Proton Scavenger | Various | >98% | Strong bases like sodium tert-butoxide (NaOtBu) or weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.[8] The choice depends on the functional group tolerance of the substrates. |
| Anhydrous Solvent | Reaction Medium | Various | Anhydrous | Toluene, dioxane, or THF are common choices.[4] The solvent must be dry and deoxygenated. |
| Inert Gas | Atmosphere | N/A | High Purity | Nitrogen or Argon is required to prevent oxidation of the catalyst and reagents.[13] |
Equipment
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Septa and needles
-
Schlenk line or glovebox for handling air-sensitive reagents[14]
-
Magnetic stir plate with heating capabilities
-
Standard glassware for workup and purification (e.g., separatory funnel, round-bottom flasks, chromatography column)
Reaction Setup and Procedure
Note: All operations involving air-sensitive reagents should be performed under an inert atmosphere of nitrogen or argon using standard Schlenk techniques or in a glovebox.[14][15]
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.[15]
-
Reagent Addition (in a glovebox or under a positive flow of inert gas):
-
To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the palladium pre-catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1.2-6 mol%).[16]
-
Add the base (e.g., 1.2-2.0 equiv).[16] If using a solid base, ensure it is finely powdered to maximize surface area.
-
Seal the flask with a septum.
-
-
Solvent and Amine Addition:
-
If outside a glovebox, purge the flask with inert gas for 5-10 minutes.[16]
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine coupling partner (1.0-1.2 equiv) via syringe. If the amine is a solid, it can be added with the other solid reagents in step 2.
-
-
Reaction Execution:
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
To take a sample for analysis, briefly remove the flask from the heat, and under a positive pressure of inert gas, withdraw a small aliquot with a syringe. Quench the aliquot with a suitable solvent before analysis.
-
-
Workup and Purification:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired aryl amine.
-
Figure 2: A general workflow for the palladium-catalyzed C-N bond formation.
Safety Considerations
-
Air-Sensitive Reagents: Palladium catalysts, phosphine ligands, and some bases (like NaOtBu) are air- and/or moisture-sensitive.[13] Proper handling under an inert atmosphere is crucial to maintain their reactivity and for safety.[17][18]
-
Flammable Solvents: Many solvents used in these reactions (e.g., toluene, THF, dioxane) are flammable.[17] Avoid open flames and ensure proper ventilation in a fume hood.
-
Exothermic Reactions: Palladium-catalyzed cross-coupling reactions can be exothermic.[19][20] For larger-scale reactions, careful control of reagent addition and temperature is necessary to prevent a runaway reaction.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
Troubleshooting Common Issues
-
Low or No Conversion:
-
Inactive Catalyst: Ensure that the catalyst and ligand were not exposed to air or moisture. Use freshly opened or properly stored reagents.
-
Inappropriate Ligand/Base Combination: The choice of ligand and base is highly substrate-dependent.[16] A screening of different ligands and bases may be necessary.
-
Poor Solubility: The insolubility of the base can sometimes hinder the reaction.[16] Using a different solvent or a more soluble base might help.
-
-
Formation of Side Products:
-
Hydrodehalogenation: This side reaction, where the aryl halide is reduced, can compete with the desired coupling. This can sometimes be suppressed by changing the ligand or base.[3]
-
Homocoupling: Formation of biaryl products can occur, especially at higher temperatures. Optimizing the reaction temperature and catalyst loading can minimize this.
-
By following this detailed guide and understanding the underlying principles of the Buchwald-Hartwig amination, researchers can effectively utilize this compound for the synthesis of valuable aryl amine compounds.
References
- 1. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. chemscene.com [chemscene.com]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS website [rcs.wuxiapptec.com.cn]
- 9. m.youtube.com [m.youtube.com]
- 10. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.rug.nl [research.rug.nl]
- 13. Inert atmosphere methods | Laboratory techniques [biocyclopedia.com]
- 14. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. pubs.acs.org [pubs.acs.org]
- 20. engineering.purdue.edu [engineering.purdue.edu]
Leveraging 3-(4-Fluorophenoxy)iodobenzene in the Strategic Synthesis of Advanced Agrochemicals
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
The diaryl ether (DE) motif is a cornerstone in the design of modern agrochemicals, recognized as a privileged scaffold due to its prevalence in potent herbicidal, fungicidal, and insecticidal agents.[1][2][3] This guide focuses on the strategic application of 3-(4-Fluorophenoxy)iodobenzene, a key building block for introducing this critical pharmacophore. We provide an in-depth analysis of its reactivity in palladium-catalyzed cross-coupling reactions, detailing the causality behind protocol choices and offering field-proven methodologies for its use in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This document serves as a practical resource for researchers and synthetic chemists in the agrochemical industry, aiming to accelerate the discovery and development of next-generation crop protection agents.
The Strategic Importance of the Diaryl Ether Moiety
The diaryl ether linkage is a recurring structural feature in a multitude of biologically active compounds, from natural products to pharmaceuticals and agrochemicals.[4] Its significance in agrochemical design stems from a combination of favorable physicochemical properties:
-
Conformational Flexibility: The ether linkage provides a degree of rotational freedom, allowing the molecule to adopt an optimal conformation for binding to its biological target.
-
Metabolic Stability: The C-O bond is generally robust against metabolic degradation, contributing to the persistence and efficacy of the active ingredient.
-
Modulation of Physicochemical Properties: The introduction of the diaryl ether moiety, particularly with fluorine substitution, can significantly enhance properties like lipophilicity, which is crucial for membrane transport and reaching the target site.[5][6]
This compound is an exemplary building block for incorporating this scaffold. The fluorine atom enhances metabolic stability and binding affinity, while the iodine atom serves as a highly reactive handle for synthetic elaboration.[5][7][8] The reactivity of aryl halides in the crucial oxidative addition step of palladium-catalyzed cross-coupling reactions follows the trend I > Br > Cl, making aryl iodides the most reactive substrates, often enabling milder reaction conditions and lower catalyst loadings.[9][10][11]
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling
The carbon-iodine bond in this compound is predisposed to oxidative addition with low-valent palladium complexes, initiating catalytic cycles that are fundamental to modern organic synthesis.[9][11] We will focus on two of the most powerful transformations for agrochemical development: Suzuki-Miyaura C-C coupling and Buchwald-Hartwig C-N coupling.
Suzuki-Miyaura Coupling: Constructing Biaryl Backbones
The Suzuki-Miyaura reaction is an indispensable tool for forming C(sp²)-C(sp²) bonds, enabling the synthesis of complex biaryl structures common in herbicides and other agrochemicals.[12][13]
Causality of Protocol Design:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a classic, highly effective catalyst for this transformation. It is a pre-formed Pd(0) source, readily initiating the catalytic cycle.[14]
-
Base: A base, such as sodium or potassium carbonate, is essential. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the key transmetalation step.[13]
-
Solvent System: Often, a biphasic solvent system like toluene/ethanol/water is employed. Toluene solubilizes the organic components, while water dissolves the inorganic base, and ethanol can act as a co-solvent to aid miscibility.[14]
Buchwald-Hartwig Amination: Introducing Key Nitrogen Functionality
The formation of C-N bonds is critical for synthesizing a vast array of agrochemicals, particularly fungicides and insecticides where nitrogen heterocycles are common pharmacophores.[6][15][16] The Buchwald-Hartwig amination provides a mild and general method for this purpose, overcoming the limitations of classical methods like the Ullmann condensation or nucleophilic aromatic substitution.[17][18]
Causality of Protocol Design:
-
Catalyst & Ligand: This reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich ligands like XantPhos or those from the Buchwald biarylphosphine family are crucial. They promote the rate-limiting reductive elimination step and stabilize the palladium catalyst, preventing decomposition.[15][19]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. Sodium tert-butoxide (NaOtBu) is common, although other bases can be used depending on the substrate's sensitivity.[20]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard, as they do not interfere with the strong base or the catalytic intermediates.[20]
Data Summary: Typical Reaction Parameters
The following tables summarize generalized starting conditions for cross-coupling reactions with this compound, based on protocols for structurally similar aryl iodides.[14][21] Optimization is recommended for each specific substrate combination.
Table 1: Suzuki-Miyaura Coupling Parameters
| Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Typical Yield (%) |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ (3-5) | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80-100 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 80-92 |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | DME/H₂O | 90 | 75-90 |
| Pyridine-3-boronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2.5) | Dioxane | 110 | 70-85 |
Table 2: Buchwald-Hartwig Amination Parameters
| Coupling Partner | Catalyst/Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
|---|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃/XantPhos (2/4) | NaOtBu (1.4) | Toluene | 100 | 90-98 |
| Aniline | Pd(OAc)₂/BINAP (2/3) | Cs₂CO₃ (1.5) | Toluene | 110 | 80-95 |
| Benzylamine | Pd₂(dba)₃/RuPhos (1/2) | K₃PO₄ (2.0) | Dioxane | 90 | 85-95 |
| Pyrrole | Pd(OAc)₂/XPhos (2/4) | K₂CO₃ (2.0) | t-BuOH | 100 | 70-88 |
Experimental Protocols
The following protocols are designed to be self-validating starting points. Researchers should monitor reactions by TLC or LC-MS to determine completion.
Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Sodium Carbonate (Na₂CO₃), anhydrous (2.0 equiv)
-
Toluene, Ethanol, Deionized Water (degassed)
-
Oven-dried Schlenk flask or round-bottom flask with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To the reaction flask, add this compound, the arylboronic acid, sodium carbonate, and Pd(PPh₃)₄.
-
Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times.
-
Add the degassed solvent system via syringe. A common ratio is a 4:1:1 mixture of Toluene:Ethanol:Water.[14]
-
Stir the mixture vigorously and heat to 90 °C in a preheated oil bath.
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the final biaryl product.
Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%) and XantPhos (4 mol%) OR a suitable pre-catalyst.
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous and degassed
-
Oven-dried Schlenk tube with a screw cap
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Inside a glovebox (preferred): To a Schlenk tube, add NaOtBu, the palladium catalyst, and the XantPhos ligand. Add this compound and a stir bar.
-
Seal the tube, remove it from the glovebox, and add anhydrous toluene followed by the liquid amine via syringe.
-
Stir the mixture vigorously and place it in a preheated oil bath at 100 °C.
-
Monitor the reaction by LC-MS until completion (typically 2-24 hours).
-
Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the desired aryl amine.
References
- 1. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 8. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. calibrechem.com [calibrechem.com]
- 12. A New Class of Diaryl Ether Herbicides: Structure-Activity Relationship Studies Enabled by a Rapid Scaffold Hopping Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. research.rug.nl [research.rug.nl]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. 4-Iodophenyl-[18F]fluorosulfate as a versatile building block for Pd-catalyzed cross-coupling reactions - JuSER [juser.fz-juelich.de]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cross-Coupling Reactions of 3-(4-Fluorophenoxy)iodobenzene
Welcome to the technical support center for improving yields in cross-coupling reactions involving 3-(4-fluorophenoxy)iodobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize their synthetic routes. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can adapt and overcome challenges in your own laboratory setting.
Introduction: The Challenge of this compound
This compound is a valuable building block in medicinal chemistry, often serving as a precursor to complex diaryl ethers. While the carbon-iodine bond is highly reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions, achieving consistently high yields can be challenging.[1] Common hurdles include catalyst deactivation, competing side reactions, and suboptimal reaction kinetics. This guide provides a structured approach to diagnosing and solving these issues.
Troubleshooting Guide: A Symptom-Based Approach
This section is designed to help you diagnose and resolve common issues encountered during the cross-coupling of this compound.
Problem 1: Low to No Conversion of Starting Material
You've run your reaction and analysis (TLC, LC-MS) shows predominantly unreacted this compound.
Q: What are the primary reasons for a stalled reaction?
A: A stalled reaction almost always points to an issue with the catalytic cycle. The primary suspects are the catalyst's activity, the reaction conditions, or the integrity of your reagents.
-
Inactive Catalyst: The active Pd(0) species is the engine of the catalytic cycle.[2] If it's not forming or is being quenched, the reaction will not proceed. Oxygen is a notorious poison for Pd(0) catalysts.
-
Suboptimal Conditions: Temperature, solvent, and base are all critical parameters. An inappropriate choice for any of these can halt the reaction.
-
Reagent Purity: Cross-coupling reactions can be sensitive to impurities. Ensure your this compound, coupling partner (e.g., boronic acid, amine), and other reagents are of high purity. Boronic acids, for instance, can degrade over time.[3][4]
dot
Caption: Troubleshooting workflow for low reaction conversion.
Problem 2: Significant Formation of Side Products
Your desired product is forming, but it's contaminated with significant byproducts, complicating purification and lowering the isolated yield.
Q: I'm observing a significant amount of hydrodehalogenation (replacement of iodine with hydrogen). How can I suppress this?
A: Hydrodehalogenation, resulting in the formation of 3-(4-fluorophenoxy)benzene, is a common side reaction.[5] It often arises from a competing pathway where an intermediate palladium-hydride species reductively eliminates with your aryl iodide.
-
Ligand Choice is Critical: Bulky, electron-rich phosphine ligands are your best defense.[5] These ligands promote the desired reductive elimination step to form the C-C or C-N bond, outcompeting the hydrodehalogenation pathway. Ligands like XPhos, SPhos, or RuPhos are excellent starting points for screening.[5]
-
Base Selection: The choice of base can also influence this side reaction. While a strong base is necessary, certain bases may promote the formation of palladium hydrides. It is often beneficial to screen bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) to find the optimal balance.[3]
-
Moisture Control: Ensure your reagents and solvents are anhydrous, as water can be a proton source for this side reaction.[4]
Q: My Suzuki-Miyaura reaction is plagued by homocoupling of the boronic acid. What's the cause and solution?
A: The formation of a biaryl product from the boronic acid partner is typically caused by oxidative coupling, often initiated by the presence of oxygen.[2][4]
-
Rigorous Degassing: This is non-negotiable. The most effective method is three to five freeze-pump-thaw cycles. Alternatively, sparging the solvent with an inert gas (argon or nitrogen) for an extended period (30-60 minutes) can be effective.[3]
-
Order of Addition: Adding the palladium catalyst to the mixture of the aryl iodide and boronic acid before the base can sometimes minimize homocoupling.
-
Temperature Control: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.[4]
Frequently Asked Questions (FAQs)
Q1: Which type of palladium catalyst system is best for coupling with this compound?
A1: For a challenging substrate like this, a pre-catalyst system is often superior to generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[6] Pre-catalysts are designed to readily form the active LPd(0) species upon exposure to a base.[6][7]
For the ligand, bulky, electron-rich biarylphosphine ligands are the industry standard for difficult couplings.[3][5] They stabilize the palladium center and accelerate the rate-limiting reductive elimination step.
| Ligand Family | Examples | Key Features |
| Buchwald Ligands | XPhos, SPhos, RuPhos | Highly effective for a broad range of C-N and C-C couplings.[5] |
| Fu Ligands | P(t-Bu)₃ | Strong electron-donating ability, useful for aryl chlorides and bromides. |
| DPEPhos/Xantphos | DPEPhos, Xantphos | Wide bite-angle ligands that can be effective in specific cases.[8] |
Q2: What is the optimal choice of base and solvent?
A2: The ideal base and solvent are interdependent and substrate-specific.
-
For Suzuki-Miyaura Couplings: A common starting point is an inorganic base like K₃PO₄ or Cs₂CO₃ in a solvent system like toluene/water or dioxane/water.[3][5][9] The base activates the boronic acid, facilitating transmetalation.[10][11]
-
For Buchwald-Hartwig Aminations: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[3] The solvent is typically an anhydrous aprotic solvent like toluene, dioxane, or THF.[12] A crucial consideration for aryl iodides in Buchwald-Hartwig reactions is the potential for catalyst inhibition by the iodide byproduct.[6][13] Using a solvent like toluene, where the iodide salt is poorly soluble, can help drive the reaction forward.[12][13]
Q3: My reaction is clean but slow. Can I just increase the temperature?
A3: While increasing the temperature can increase the reaction rate, it can also promote catalyst decomposition and side reactions like hydrodehalogenation.[3][5] A more strategic approach is to first optimize the ligand and base at a moderate temperature (e.g., 80-100 °C). If the reaction is still sluggish, a modest increase in temperature can be attempted, but the reaction should be carefully monitored for the appearance of byproducts.
dot
Caption: Generalized palladium cross-coupling cycle and a common side reaction.
Experimental Protocols
The following protocols are provided as a robust starting point. Optimization will likely be required for your specific coupling partner.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a good starting point for coupling this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (2.0–3.0 equiv)
-
Anhydrous Toluene and Degassed Water (e.g., 10:1 ratio)
-
Oven-dried glassware, magnetic stir bar, reflux condenser
Procedure:
-
To an oven-dried round-bottom flask or Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.
-
Add the palladium pre-catalyst.
-
Evacuate and backfill the vessel with the inert gas three times.[14]
-
Add the anhydrous toluene and degassed water via syringe.
-
Heat the reaction mixture to 80–110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol details the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., RuPhos Pd G3, 1-2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene or Dioxane
-
Oven-dried glassware, magnetic stir bar, reflux condenser
Procedure:
-
To an oven-dried Schlenk tube inside a glovebox, add the palladium pre-catalyst and NaOtBu.
-
Add this compound and a magnetic stir bar.
-
Seal the tube, remove it from the glovebox, and add the anhydrous solvent, followed by the amine via syringe under a positive pressure of inert gas.
-
Heat the reaction mixture to 80–110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. calibrechem.com [calibrechem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. wwjmrd.com [wwjmrd.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. benchchem.com [benchchem.com]
Common side products in reactions with 3-(4-Fluorophenoxy)iodobenzene
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for 3-(4-Fluorophenoxy)iodobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile reagent in cross-coupling methodologies. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
This section addresses high-level, common queries regarding the reactivity of this compound.
Q1: What are the most common side products observed in reactions involving this compound?
A: The three most prevalent classes of side products are:
-
Homocoupling Product: Formation of 3,3'-bis(4-fluorophenoxy)-1,1'-biphenyl. This arises from the coupling of two molecules of the starting aryl iodide.
-
Reduced Product (Hydrodehalogenation): Formation of 3-(4-fluorophenoxy)benzene, where the iodine atom is replaced by a hydrogen atom.[1]
-
Coupling Partner-Derived Side Products: These are specific to the reaction being performed. For example, in Sonogashira couplings, homocoupling of the alkyne partner (Glaser coupling) is common. In Buchwald-Hartwig aminations, side reactions involving the amine can occur.[2]
Q2: Why is the homocoupling of this compound a frequent issue?
A: Homocoupling is a common side reaction for many aryl halides, particularly the more reactive iodides.[3] In transition-metal-catalyzed reactions (e.g., using Palladium or Copper), the formation of an organometallic intermediate, Ar-M-I (where Ar = 3-(4-fluorophenoxy)phenyl and M = Pd or Cu), is a key step. Homocoupling can occur through several mechanisms, including the reductive coupling of two Ar-M-I species or the reaction of Ar-M-I with another molecule of the starting aryl iodide. Conditions that favor these side pathways, such as high temperatures, high concentrations of the aryl iodide, or suboptimal catalyst/ligand choice, can lead to significant formation of the homocoupled biaryl.
Q3: What causes the formation of the reduced product, 3-(4-fluorophenoxy)benzene?
A: The formation of the reduced, or hydrodehalogenated, product is typically the result of the aryl radical or organometallic intermediate being quenched by a hydrogen source before the desired cross-coupling can occur.[4][5] Potential hydrogen sources in the reaction mixture can include the solvent (e.g., isopropanol, THF), the base, amines, or water.[1] In some palladium-catalyzed cycles, an unproductive side reaction known as β-hydride elimination can occur from the palladium-amido intermediate, which also leads to the reduced arene.[2]
Troubleshooting Guide: Side Product Mitigation
This section provides detailed, reaction-specific troubleshooting for common experimental issues.
General Troubleshooting Workflow
Before diving into specific reaction types, a systematic approach to troubleshooting can help isolate the problem. The following workflow illustrates a logical sequence of investigation.
Caption: A general workflow for troubleshooting side products.
Issue 1: Homocoupling in Palladium-Catalyzed Reactions (Suzuki, Buchwald-Hartwig, etc.)
-
Observed Problem: You observe a significant peak in your GC-MS or LC-MS corresponding to the mass of 3,3'-bis(4-fluorophenoxy)-1,1'-biphenyl.
-
Probable Cause: The oxidative addition of this compound to the Pd(0) catalyst is often fast. If the subsequent steps (transmetalation or amine coordination/deprotonation) are slow, the concentration of the Ar-Pd(II)-I intermediate builds up, increasing the likelihood of a bimolecular reaction that leads to the homocoupled product.
-
Recommended Solutions:
-
Modify Ligand: The choice of phosphine ligand is critical. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) can accelerate the rate-limiting transmetalation and subsequent reductive elimination steps, outcompeting the homocoupling pathway.[6]
-
Control Reagent Concentration: Instead of adding all reagents at once, try a slow addition of the this compound solution via syringe pump. This keeps the instantaneous concentration of the aryl iodide and its palladium intermediate low, disfavoring the bimolecular homocoupling side reaction.
-
Lower Temperature: While this may slow down the desired reaction, it will often slow down the undesired homocoupling reaction more significantly. A temperature screen (e.g., from 100°C down to 60°C) is advisable.
-
Issue 2: Hydrodehalogenation in Buchwald-Hartwig Amination
-
Observed Problem: Your product mixture contains a significant amount of 3-(4-fluorophenoxy)benzene alongside your desired arylamine.
-
Probable Cause: This side product can arise from two main pathways in a Buchwald-Hartwig reaction.[2]
-
β-Hydride Elimination: If the amine coupling partner has a β-hydrogen, the Ar-Pd(II)-Amido complex can undergo β-hydride elimination to form an imine and an Ar-Pd(II)-H species, which then reductively eliminates to give the reduced arene.
-
Protonolysis: The Ar-Pd(II)-Amido intermediate can be protonated by trace water or other proton sources, leading to the same Ar-Pd(II)-H intermediate and subsequent reduction.
-
-
Recommended Solutions:
-
Choice of Base: Use of a non-nucleophilic, sterically hindered base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) is standard. However, ensure the base is of high purity and handled under inert conditions to minimize moisture.
-
Rigorous Anhydrous/Anaerobic Technique: Ensure your solvent is anhydrous and thoroughly degassed to remove both water and oxygen. Use Schlenk line or glovebox techniques.
-
Ligand Selection: As with homocoupling, bulky biaryl phosphine ligands can promote a faster rate of C-N reductive elimination, which is the desired product-forming step, thereby minimizing the lifetime of intermediates that could lead to side reactions.[2]
-
Protocol: Mitigating Side Products in a Buchwald-Hartwig Amination
This protocol incorporates best practices to minimize both homocoupling and reduction.
-
Glassware Preparation: Oven-dry all glassware overnight at 120°C and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Reagent Preparation (in a glovebox):
-
To an oven-dried vial, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and a suitable bulky phosphine ligand like cataCXium A (0.08 mmol, 8 mol%).
-
Add Sodium tert-butoxide (1.4 mmol).
-
Add the amine coupling partner (1.2 mmol).
-
-
Reaction Assembly:
-
Outside the glovebox, add anhydrous, degassed toluene (5 mL) to the vial via syringe.
-
In a separate flask, dissolve this compound (1.0 mmol) in anhydrous, degassed toluene (5 mL).
-
Heat the catalyst/amine mixture to 80-100°C.
-
Using a syringe pump, add the solution of this compound to the reaction mixture over 2 hours.
-
-
Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Upon completion, cool to room temperature, quench with saturated aqueous NH₄Cl, and proceed with a standard extractive workup.
Issue 3: Alkyne Homocoupling in Sonogashira Reactions
-
Observed Problem: A major side product is the symmetrical di-alkyne, resulting from the homocoupling of your terminal alkyne partner (Glaser coupling).
-
Probable Cause: The Sonogashira reaction typically uses a copper(I) co-catalyst (e.g., CuI).[7] The copper acetylide intermediate, which is crucial for the catalytic cycle, can undergo oxidative dimerization in the presence of oxygen, leading to the undesired alkyne homocoupling.
-
Recommended Solutions:
-
Strictly Anaerobic Conditions: This is the most critical factor. Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon) and that all solvents are thoroughly degassed via freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.
-
Copper-Free Sonogashira: If homocoupling persists, consider a copper-free protocol. These reactions often require a different ligand system and may proceed at a slightly slower rate but completely eliminate the Glaser coupling pathway.[8][9]
-
Use of an Additive: In some cases, adding a reducing agent or a specific amine base like piperidine can help suppress the Cu(I) to Cu(II) oxidation that precedes Glaser coupling.
-
Mechanistic Overview: Desired vs. Undesired Pathways
The following diagram illustrates the divergence of a generic palladium catalytic cycle toward the desired product versus the common side products.
Caption: Competing pathways in a generic Pd-catalyzed cross-coupling reaction.
Summary of Common Side Products and Mitigation Strategies
| Side Product Name | Chemical Structure | Common Reaction Type(s) | Probable Cause(s) | Recommended Prevention Strategy |
| Homocoupling Product | 3,3'-bis(4-fluorophenoxy)-1,1'-biphenyl | Ullmann, Suzuki, Buchwald-Hartwig, Sonogashira | High concentration of Ar-I; slow transmetalation/reductive elimination. | Slow addition of aryl iodide; use of bulky, electron-rich ligands; temperature optimization. |
| Reduced Product | 3-(4-fluorophenoxy)benzene | Buchwald-Hartwig, Suzuki, Grignard | Presence of protic impurities (H₂O); β-hydride elimination; use of protic solvents. | Use rigorously dried/degassed solvents; screen bases; ensure inert atmosphere. |
| Alkyne Dimer | R-C≡C-C≡C-R | Sonogashira | Copper-catalyzed oxidative coupling (Glaser coupling) in the presence of O₂. | Employ strict anaerobic conditions; use copper-free Sonogashira protocol. |
References
- 1. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Purification of 3-(4-Fluorophenoxy)iodobenzene
Welcome to the technical support center for the purification of 3-(4-Fluorophenoxy)iodobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming common challenges encountered during the purification of this diaryl ether. Drawing upon established chemical principles and field-proven techniques, this resource aims to be your authoritative guide to achieving high purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the typical context for the synthesis of this compound and what are the expected impurities?
A1: this compound is a diaryl ether commonly synthesized via a copper-catalyzed cross-coupling reaction, most notably the Ullmann condensation[1][2]. This reaction typically involves the coupling of an aryl halide with a phenol. A plausible synthetic route is the reaction between 3-iodophenol and 1-fluoro-4-iodobenzene.
The primary impurities in the reaction mixture often include:
-
Unreacted Starting Materials: Residual 3-iodophenol and 1-fluoro-4-iodobenzene.
-
Homocoupling Byproducts: Formation of symmetrical biaryls from the starting materials.
-
Dehalogenated Byproducts: Reduction of the aryl iodide to form 1-fluorophenoxybenzene.
-
Copper Catalyst Residues: Residual copper salts from the reaction.
Q2: What are the primary methods for purifying crude this compound?
A2: The two most effective and commonly employed purification techniques for this compound, which is a solid at room temperature, are flash column chromatography and recrystallization[3][4][5].
-
Flash Column Chromatography: This technique is excellent for separating compounds with different polarities and is particularly useful for removing a wide range of impurities in a single step.
-
Recrystallization: This method is ideal for removing small amounts of impurities from a solid compound and can yield highly pure crystalline material if a suitable solvent system is identified.
Q3: How do I choose between column chromatography and recrystallization?
A3: The choice of purification method depends on the scale of your reaction and the impurity profile of your crude product.
-
Use Column Chromatography when:
-
You have a complex mixture of impurities with varying polarities.
-
The desired product and impurities have significantly different Rf values on a TLC plate.
-
You are working on a small to medium scale (milligrams to several grams).
-
-
Use Recrystallization when:
-
Your crude product is already relatively pure (>90%).
-
You are working on a larger scale where chromatography would be impractical.
-
You have identified a solvent system where the solubility of this compound is high at elevated temperatures and low at room temperature, while impurities remain soluble at all temperatures.
-
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Issue 1: My crude product is an oil or a sticky solid.
-
Possible Cause: The presence of residual high-boiling solvents (e.g., DMF, NMP) used in the Ullmann reaction, or a high concentration of impurities that are depressing the melting point of the product.
-
Solution:
-
Aqueous Workup: Before attempting purification, perform a thorough aqueous workup. Dissolve the crude mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water, a mild acid (e.g., 1M HCl) to remove any basic ligands, a mild base (e.g., saturated NaHCO3) to remove acidic phenols, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Trituration: If the product is still oily, try triturating it with a non-polar solvent like hexanes or pentane. This can often induce crystallization of the desired product while dissolving non-polar impurities.
-
Issue 2: Poor separation during column chromatography (streaking or overlapping bands).
-
Possible Cause & Solution:
-
Inappropriate Solvent System: The polarity of the eluent may be too high, causing all components to move too quickly, or too low, resulting in slow elution and band broadening. Develop an optimal solvent system using Thin Layer Chromatography (TLC) first. A good starting point for diaryl ethers is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the desired product.
-
Column Overloading: Too much crude material has been loaded onto the column. As a general rule, use a silica gel to crude product weight ratio of at least 30:1.
-
Insoluble Material: The crude product may contain insoluble impurities that are streaking down the column. Ensure your crude material is fully dissolved in a minimal amount of solvent before loading. If insolubles are present, pre-adsorb the crude material onto a small amount of silica gel before loading it onto the column.
-
Acidic Silica Gel: this compound may be sensitive to the acidic nature of standard silica gel, leading to degradation on the column. If you suspect this, you can use deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or an alternative stationary phase like alumina.
-
Issue 3: The product does not crystallize during recrystallization.
-
Possible Cause & Solution:
-
Incorrect Solvent Choice: The chosen solvent may be too good a solvent, even at low temperatures, or too poor a solvent to dissolve the compound even when hot. Experiment with different solvent systems. Good single solvents to try for diaryl ethers include ethanol or isopropanol. Mixed solvent systems like ethyl acetate/hexanes or acetone/water can also be effective.
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Adding a seed crystal of the pure product, if available, can also induce crystallization.
-
Cooling Too Quickly: Rapid cooling can lead to the formation of an oil rather than crystals. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.
-
Too Much Solvent: If too much solvent was used to dissolve the crude product, the solution may not be saturated enough for crystallization to occur upon cooling. Carefully evaporate some of the solvent and allow the solution to cool again.
-
Troubleshooting Workflow: Purification of this compound
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed for the purification of gram-scale quantities of crude this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (DCM, for sample loading)
-
Glass column with stopcock
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in ethyl acetate or DCM.
-
Spot the solution on a TLC plate and develop it in a chamber with a pre-determined solvent system (e.g., start with 95:5 Hexanes:Ethyl Acetate).
-
Visualize the plate under a UV lamp. The desired product should be a major spot. Identify the spots corresponding to impurities.
-
Adjust the solvent system until the Rf of the product is between 0.2 and 0.4, and there is good separation from major impurities.
-
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the packed silica gel.
-
Drain the solvent until the level is just above the top layer of sand. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of DCM.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder with the crude product adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to the top of the column to begin eluting the solvent.
-
Collect fractions in test tubes.
-
Monitor the progress of the separation by spotting the collected fractions on a TLC plate and visualizing under UV light.
-
Once the impurities with higher Rf values have eluted, you may choose to gradually increase the polarity of the eluent (e.g., to 90:10 Hexanes:Ethyl Acetate) to speed up the elution of the desired product.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound as a solid.
-
Purification Workflow Diagram
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying a crude product that is already substantially pure.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a few drops of the chosen solvent at room temperature. The compound should be sparingly soluble.
-
Heat the test tube. The compound should dissolve completely.
-
Allow the test tube to cool to room temperature, and then in an ice bath. Pure crystals should form.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of the chosen solvent to just cover the solid.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If necessary, add more solvent dropwise until a clear solution is obtained at the boiling point of the solvent. Avoid adding excess solvent.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Continue to pull a vacuum over the crystals for several minutes to partially dry them.
-
Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the melting point of the product.
-
Data Summary
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Silica Gel (230-400 mesh) | Not Applicable |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Ethanol, Isopropanol, or Ethyl Acetate/Hexanes |
| Typical Loading | 30:1 to 50:1 (Silica:Crude) | Dependent on solubility |
| Expected Purity | >98% | >99% (if crude is >90% pure) |
| Key Advantage | Good for complex mixtures | Scalable and can yield very high purity |
References
Technical Support Center: Solvent Effects on the Reactivity of 3-(4-Fluorophenoxy)iodobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the experimental use of 3-(4-fluorophenoxy)iodobenzene, with a specific focus on how solvent choice impacts its reactivity in common cross-coupling reactions.
Section 1: General Principles & Frequently Asked Questions
Q1: What is the primary reactive site on this compound and how does this influence its use in synthesis?
A1: The primary reactive site on this compound is the carbon-iodine (C-I) bond. Aryl iodides are highly valued substrates in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. The C-I bond is the weakest among the aryl halides (I > Br > Cl > F), which means it has a lower bond dissociation energy. This inherent reactivity makes it an excellent electrophile because the oxidative addition step—where the palladium catalyst inserts into the C-I bond—is often the rate-determining step of the catalytic cycle.[1] This facile activation allows reactions to proceed under milder conditions and with higher efficiency compared to analogous aryl bromides or chlorides.[1][2] The fluorophenoxy ether portion of the molecule is generally stable and well-tolerated in most cross-coupling conditions.
Q2: Why is the choice of solvent so critical for reactions involving this aryl iodide?
A2: The solvent is not merely an inert medium; it plays several crucial roles that can dictate the success or failure of a reaction:
-
Solubility: The solvent must adequately dissolve the aryl iodide, the coupling partner (e.g., boronic acid or amine), and the base to ensure a homogeneous reaction mixture or efficient interaction between phases.[3] Poor solubility of any component is a common cause of low or no product formation.
-
Influence on Catalytic Cycle: Solvents can significantly influence the rates of key steps in the catalytic cycle. A solvent's polarity and coordinating ability can affect the stability of catalytic intermediates, the rate of oxidative addition, and the efficiency of transmetalation or reductive elimination.[4]
-
Base Efficacy: In many cross-coupling reactions, an inorganic base is required. The solvent system, especially the presence of co-solvents like water, can dramatically affect the base's solubility and, therefore, its effectiveness.[3][5]
Q3: What are the most common classes of solvents used for cross-coupling reactions with this compound?
A3: The most effective solvents are typically reaction-dependent. However, they can be broadly categorized:
-
Aprotic Polar Solvents: This class includes 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF). They are widely used due to their ability to dissolve a broad range of organic substrates and organometallic species.[3][6]
-
Aromatic Hydrocarbons: Toluene and xylenes are very common, particularly for reactions that require higher temperatures, such as the Buchwald-Hartwig amination. They are generally considered non-coordinating solvents.[7][8]
-
Alcohols and Ethers: Solvents like methanol, ethanol, or diglyme can be effective, often used in combination with other solvents.[5][9][10]
-
Aqueous Mixtures: Many Suzuki-Miyaura reactions are performed in a biphasic system, such as toluene/water or dioxane/water. The aqueous phase is essential for dissolving the inorganic base.[3]
Section 2: Troubleshooting Guide for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The choice of solvent is arguably one of the most critical parameters to optimize.
Q4: My Suzuki-Miyaura coupling with this compound is giving low to no yield. How do I troubleshoot this based on the solvent system?
A4: Low yield in a Suzuki-Miyaura coupling is frequently traced back to a suboptimal solvent system. Here is a troubleshooting framework:
| Symptom | Potential Solvent-Related Cause | Recommended Action |
| Incomplete Consumption of Starting Material | Poor Solubility of Reactants: The aryl iodide or boronic acid may not be fully dissolved. | Switch to a solvent with better solubilizing power. If using toluene, consider THF or 1,4-dioxane. DMF can be an excellent choice for poorly soluble substrates. |
| Ineffective Base: The inorganic base (e.g., K₂CO₃, K₃PO₄) is insoluble in the organic solvent and cannot activate the boronic acid. | For non-aqueous systems, switch to a more soluble organic base. For biphasic systems, add water as a co-solvent (e.g., Toluene/H₂O, Dioxane/H₂O) to dissolve the base. Ensure vigorous stirring to maximize interfacial contact.[3] | |
| Formation of Phenol Side-Product (from Aryl Iodide) | Hydrolysis of Palladium Intermediate: This can be promoted by certain solvent conditions, though it's less common with reactive aryl iodides. | Ensure your solvent is properly degassed to remove oxygen. Consider a less polar or non-aqueous system if the issue persists. |
| Formation of Arene Side-Product (Protodeboronation) | Excess Water or Protic Solvents: Water or alcohols can lead to the hydrolysis of the boronic acid, a common side reaction.[3] | See Q5 for a detailed approach. Reduce the amount of water or switch to anhydrous conditions with a soluble organic base. |
Q5: I am observing significant protodeboronation of my boronic acid coupling partner. How can my solvent choice mitigate this side reaction?
A5: Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. While water is often necessary to dissolve the base, an excess can promote this side reaction.[3]
Mitigation Strategies:
-
Optimize the Water Ratio: In biphasic systems (e.g., Dioxane/H₂O), systematically reduce the volume of water. A 10:1 or 5:1 organic:aqueous ratio is a good starting point for re-optimization.
-
Switch to Anhydrous Conditions: Performing the reaction under strictly anhydrous conditions can prevent protodeboronation. This requires using a base that has some solubility in the organic solvent, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) in solvents like dioxane or DMF, or using an organic base.
-
Use a Less Protic Solvent: If using an alcohol-based solvent system, switch to an aprotic solvent like THF, dioxane, or toluene to minimize the availability of protons.
Q6: How should I structure my experiments to efficiently screen for the optimal solvent in a Suzuki-Miyaura coupling?
A6: A systematic approach is key. A parallel screening experiment is the most efficient method. The following workflow and diagram illustrate a logical screening process.
Experimental Protocol: Parallel Solvent Screening
-
Setup: In an array of reaction vials, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the chosen base (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst and ligand solution to each vial under an inert atmosphere (e.g., Nitrogen or Argon).
-
Solvent Addition: Add a different degassed solvent or solvent system to each vial. A good starting screen includes:
-
Toluene
-
1,4-Dioxane
-
THF
-
DMF
-
Toluene/H₂O (10:1)
-
Dioxane/H₂O (10:1)
-
-
Reaction: Seal the vials and run the reactions at the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Analysis: After a set time (e.g., 2, 8, 24 hours), take an aliquot from each reaction and analyze by LC-MS or GC-MS to determine conversion and identify major side products.
Caption: Workflow for troubleshooting Suzuki-Miyaura reactions.
Section 3: Troubleshooting Guide for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination for C-N bond formation is highly sensitive to the choice of solvent, ligand, and base.
Q7: What are the most reliable solvents for the Buchwald-Hartwig amination of this compound?
A7: For Buchwald-Hartwig aminations, non-polar, aprotic solvents are generally the most successful.
-
Toluene: Often the best choice, providing high conversion rates for a wide range of amine coupling partners.[7] Its high boiling point (111 °C) is advantageous for reactions that require heating.
-
1,4-Dioxane: Another excellent and widely used solvent. In some early catalyst systems, dioxane was found to be superior to toluene for the coupling of aryl iodides.[7][11]
-
Xylenes: A suitable alternative to toluene when even higher reaction temperatures are needed.
While other solvents can be used, toluene and dioxane are the established standards and should be the first choices for screening. Solvent-free conditions have also been reported as highly efficient in some cases.[8][12]
Q8: My Buchwald-Hartwig reaction is failing in THF. What are my best alternative solvents and why?
A8: THF is generally less effective for Buchwald-Hartwig aminations than toluene or dioxane. If your reaction is failing in THF, immediately switch to toluene or 1,4-dioxane .
The reason for their superiority lies in the complex interplay between the solvent and the palladium catalyst. Toluene is relatively non-coordinating, which can help maintain the desired concentration of the active, monoligated palladium(0) species. While THF is a coordinating solvent, it may not always stabilize the key catalytic intermediates as effectively as dioxane or may interfere with ligand association/dissociation rates in a way that is detrimental to the overall catalytic cycle.
Q9: Can the solvent choice influence the catalyst's stability and lead to deactivation?
A9: Yes, the solvent can play a role in catalyst stability. The catalytic cycle involves multiple palladium species in different oxidation states (Pd(0) and Pd(II)). The solvent helps to stabilize these intermediates.
Caption: Simplified Buchwald-Hartwig cycle showing solvent influence.
In some cases, if the palladium intermediates are not sufficiently stabilized by the solvent and ligand combination, they can aggregate and precipitate as inactive palladium black, effectively killing the reaction. Toluene and dioxane have proven to be robust choices that generally provide a good balance of solubility and intermediate stabilization for the electron-rich phosphine ligands typically used in this reaction.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. calibrechem.com [calibrechem.com]
- 3. benchchem.com [benchchem.com]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 10. Functionalized arylzinc compounds in ethereal solvent: direct synthesis from aryl iodides and zinc powder and application to Pd-catalyzed reaction with allylic halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
Technical Support Center: 3-(4-Fluorophenoxy)iodobenzene Cross-Coupling
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-(4-Fluorophenoxy)iodobenzene. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during cross-coupling reactions, with a primary focus on mitigating the prevalent issue of dehalogenation. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize your yields, and ensure the integrity of your synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem with this compound?
A: Dehalogenation, in this context, refers to the undesired side reaction where the iodine atom on this compound is replaced by a hydrogen atom, yielding 3-(4-Fluorophenoxy)benzene as a significant byproduct. This process, also known as hydrodehalogenation, directly reduces the yield of your desired cross-coupled product and introduces a structurally similar impurity that can be challenging to separate.
The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making aryl iodides highly susceptible to this side reaction. The bond dissociation energies clearly illustrate this trend: C-I (234 kJ/mol) < C-Br (293 kJ/mol) < C-Cl (351 kJ/mol) < C-F (452 kJ/mol)[1].
Q2: What is the primary mechanism leading to dehalogenation in my palladium-catalyzed reaction?
A: The most common pathway for dehalogenation in palladium-catalyzed cross-coupling reactions involves the formation of a palladium-hydride (Pd-H) species. This reactive intermediate can arise from several sources within your reaction mixture, including:
-
Bases: Particularly those with β-hydrogens.
-
Solvents: Alcohols and even trace amounts of water can act as hydride sources.
-
Starting Materials: Amines used in reactions like the Buchwald-Hartwig amination can also contribute.
Once formed, the Pd-H species can participate in a competing catalytic cycle that leads to the dehalogenated byproduct.
Troubleshooting Guide: Minimizing Dehalogenation
This section provides a structured approach to troubleshooting and optimizing your reaction conditions to suppress the formation of the dehalogenated byproduct, 3-(4-Fluorophenoxy)benzene.
Issue 1: Significant Dehalogenation Observed in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, the choice of catalyst, ligand, base, and solvent is critical to prevent dehalogenation of your aryl iodide.
Root Causes & Corrective Actions:
| Potential Cause | Explanation | Recommended Action |
| Inappropriate Ligand Selection | The ligand plays a crucial role in stabilizing the palladium center and promoting the desired reductive elimination over the dehalogenation pathway. | Switch to bulky, electron-rich phosphine ligands. Buchwald's biaryl phosphine ligands such as SPhos or XPhos are often effective. N-heterocyclic carbene (NHC) ligands can also be beneficial. |
| Base is too Strong or a Hydride Source | Strong alkoxide bases can promote the formation of Pd-H species. | Use weaker inorganic bases. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally preferred. |
| Protic Solvent or Water Content | Alcohols can be oxidized by the palladium complex to generate hydrides. Excess water can also be a proton source. | Use aprotic solvents. Dioxane, tetrahydrofuran (THF), or toluene are excellent choices. Ensure your solvent is anhydrous. |
| High Reaction Temperature | Elevated temperatures can accelerate the rate of dehalogenation. | Lower the reaction temperature. While aryl iodides are reactive, running the reaction at the lowest effective temperature (e.g., room temperature to 80°C) can minimize side reactions. However, be aware that some catalyst systems, like those using PPh₃, may show poor reactivity with aryl iodides at lower temperatures, which could paradoxically increase the relative amount of dehalogenation if the desired reaction stalls[2][3][4]. |
Workflow for Optimizing Suzuki-Miyaura Coupling:
Caption: Iterative optimization workflow for Suzuki-Miyaura coupling.
Experimental Protocol: Low-Dehalogenation Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and potassium phosphate (K₃PO₄) (2.0-3.0 equiv).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the corresponding ligand (if not using a precatalyst).
-
Add anhydrous dioxane or toluene as the solvent.
-
Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by using three freeze-pump-thaw cycles.
-
Heat the reaction to 80°C with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Dehalogenation in Heck and Sonogashira Couplings
The Heck[5][6] and Sonogashira[7][8][9][10] reactions are also susceptible to dehalogenation, especially with highly reactive aryl iodides.
Corrective Actions for Heck Reactions:
-
Catalyst Choice: While Pd(OAc)₂ is common, consider using a well-defined palladium precatalyst to ensure the rapid formation of the active Pd(0) species.
-
Base: Triethylamine (Et₃N) is a common base. If dehalogenation is an issue, a weaker base like potassium carbonate (K₂CO₃) may be beneficial.
-
Solvent: Aprotic polar solvents like DMF or DMAc are often used. Ensure they are anhydrous.
Corrective Actions for Sonogashira Reactions:
-
Copper Co-catalyst: The presence of a copper(I) co-catalyst (e.g., CuI) is crucial for the traditional Sonogashira coupling and can help to accelerate the desired reaction pathway.
-
Base: An amine base like triethylamine or diisopropylethylamine (DIPEA) is typically used. Ensure it is dry and of high purity.
-
Ligands: For challenging substrates, consider using more specialized phosphine ligands instead of the traditional PPh₃.
Issue 3: Dehalogenation in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination involves the use of a base and an amine, both of which can be sources of hydrides.
Corrective Actions for Buchwald-Hartwig Amination:
-
Ligand Selection: The use of bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, DavePhos, XPhos) is critical. These ligands promote the C-N reductive elimination, which outcompetes the dehalogenation pathway.
-
Base Choice: Sodium tert-butoxide (NaOtBu) is a common and effective base. However, if dehalogenation is severe, consider screening other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄).
-
Solvent: Toluene and dioxane are the most common solvents. Ensure they are anhydrous.
Analytical and Purification Strategies
Q3: How can I accurately detect and quantify the dehalogenated byproduct?
A: The dehalogenated byproduct, 3-(4-Fluorophenoxy)benzene, is structurally very similar to the starting material and the desired product, which can make analysis challenging.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for both qualitative and quantitative analysis[11][12][13]. The mass difference between the iodinated starting material and the dehalogenated byproduct is significant, allowing for clear identification. With proper calibration, you can accurately quantify the percentage of dehalogenation.
-
High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method, often coupled with a mass spectrometer (LC-MS), can also be used. You may need to screen different columns (e.g., C18, Phenyl-hexyl) and mobile phase gradients to achieve baseline separation between the product and the dehalogenated impurity.
Q4: My product is contaminated with the dehalogenated byproduct. What are the best purification strategies?
A: Separating structurally similar compounds can be difficult.
-
Flash Column Chromatography: This is the most common method. Due to the likely small difference in polarity, a very slow gradient of eluents and a long column may be necessary. Screening different solvent systems (e.g., hexane/ethyl acetate, toluene/hexane) is recommended.
-
Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC can be a very effective, albeit more resource-intensive, method to separate the desired product from the dehalogenated impurity[14].
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system could potentially enrich the desired compound, leaving the more soluble impurity in the mother liquor. This may require multiple recrystallization steps.
Logical Flow for Troubleshooting Dehalogenation:
Caption: A systematic approach to tackling dehalogenation.
References
- 1. 4-Iodophenyl-[18F]fluorosulfate as a versatile building block for Pd-catalyzed cross-coupling reactions - JuSER [juser.fz-juelich.de]
- 2. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Item - Nuances in fundamental SuzukiâMiyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures - University of Tasmania - Figshare [figshare.utas.edu.au]
- 5. benchchem.com [benchchem.com]
- 6. Heck Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole [mdpi.com]
- 12. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
Temperature optimization for Ullmann condensation of 3-(4-Fluorophenoxy)iodobenzene
Welcome to your dedicated resource for navigating the nuances of the Ullmann condensation, specifically tailored to the synthesis of diaryl ethers from 3-(4-fluorophenoxy)iodobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their reaction conditions, with a special focus on the critical parameter of temperature. Here, we will dissect common challenges, provide actionable troubleshooting steps, and answer frequently asked questions to ensure your success in synthesizing these valuable scaffolds.
Troubleshooting Guide: Temperature Optimization
This section is structured to address specific issues you may encounter during your experiments. Each problem is followed by a diagnosis of potential causes related to temperature and a step-by-step solution.
Question 1: My reaction is showing low or no conversion to the desired diaryl ether. How should I adjust the temperature?
Answer:
Low or no conversion in an Ullmann condensation is a common hurdle, often directly linked to insufficient thermal energy to overcome the activation barrier of the catalytic cycle.
-
The "Why": The Ullmann reaction, even in its modern, ligand-accelerated forms, requires a certain amount of heat to initiate the catalytic cycle.[1][2] This includes the crucial steps of oxidative addition of the aryl iodide to the copper(I) center and the subsequent reductive elimination to form the C-O bond.[3] If the temperature is too low, these processes will be sluggish or may not occur at all.
-
Troubleshooting Protocol:
-
Initial Temperature Range: For a typical Ullmann condensation involving an aryl iodide, a starting temperature in the range of 90-120°C is a good initial setpoint, especially when using common polar aprotic solvents like DMF, DMSO, or dioxane.[4][5]
-
Incremental Temperature Increase: If you observe no or minimal product formation after a reasonable time (e.g., 4-6 hours, monitored by TLC or LC-MS), increase the temperature in 10-15°C increments.
-
Monitor for Byproducts: With each temperature increase, carefully monitor the reaction for the appearance of any new, unidentified spots on your TLC plate or peaks in your chromatogram. This will help you identify the onset of decomposition.
-
Consider the Solvent's Boiling Point: Ensure your reaction temperature does not exceed the boiling point of your solvent, especially in an open or vented system. For higher temperatures, consider switching to a higher-boiling solvent like N-methyl-2-pyrrolidone (NMP) or using a sealed reaction vessel.[6]
-
Question 2: I am observing significant byproduct formation, particularly the homocoupling of this compound. Is my temperature too high?
Answer:
The formation of homocoupled biaryl products is a classic side reaction in Ullmann condensations and is often exacerbated by excessive temperatures.
-
The "Why": At elevated temperatures, the organocopper intermediate can react with another molecule of the aryl halide before it couples with the desired phenoxide nucleophile.[7] This leads to the formation of a symmetrical biaryl compound, reducing the yield of your target diaryl ether.
-
Troubleshooting Protocol:
-
Temperature Reduction: If you have confirmed the presence of the homocoupled byproduct, reduce the reaction temperature by 10-20°C. Modern ligand systems are often designed to operate efficiently at lower temperatures, which can significantly suppress this side reaction.[1][2]
-
Ligand Optimization: The choice of ligand plays a critical role in preventing homocoupling. Bidentate ligands, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine, can stabilize the copper center and promote the desired cross-coupling pathway.[8] If you are using a simple or no-ligand system, introducing an appropriate ligand can allow for a reduction in reaction temperature.
-
Base and Stoichiometry: Ensure you are using a suitable base (e.g., K₃PO₄ or Cs₂CO₃) and that the stoichiometry of your reactants is optimized.[9] A slight excess of the phenol component can sometimes help to favor the cross-coupling reaction.
-
Question 3: My starting materials or product appear to be decomposing, leading to a dark reaction mixture and low isolated yield. What is the role of temperature here?
Answer:
Decomposition is a clear sign that your reaction temperature is too high for the stability of one or more components in your reaction mixture.
-
The "Why": Many organic molecules, including complex starting materials and products, are thermally labile. The presence of a copper catalyst and a base can sometimes lower the decomposition temperature. The fluorine substituent on your starting material, while beneficial for reactivity, can also influence the molecule's stability at high temperatures.
-
Troubleshooting Protocol:
-
Immediate Temperature Reduction: As soon as you observe significant darkening of the reaction mixture or a decrease in the concentration of your desired product over time (as monitored by an appropriate analytical technique), lower the temperature significantly (by at least 20-30°C).
-
Conduct a Stability Study: If you continue to face decomposition issues, it is advisable to conduct a simple stability study. Heat your starting material and, if available, your product separately in the reaction solvent with the base and catalyst at different temperatures to determine their decomposition points under the reaction conditions.
-
Explore Lower Temperature Catalyst Systems: There has been significant research into developing Ullmann catalyst systems that operate at or near room temperature.[4] Consider exploring these if your substrates are particularly temperature-sensitive.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature range for the Ullmann condensation of this compound?
A1: While the optimal temperature will depend on the specific catalyst, ligand, base, and solvent system used, a general starting point for modern, ligand-accelerated Ullmann condensations involving an aryl iodide is between 90°C and 140°C .[5][10] Traditional, non-ligated Ullmann reactions often required much higher temperatures (>160°C), but these conditions are often associated with lower yields and more byproducts.[11]
Q2: How does the fluorine substituent in this compound affect the optimal reaction temperature?
A2: The fluorine atom is an electron-withdrawing group, which generally makes the aryl iodide more reactive towards oxidative addition to the copper catalyst.[10] This increased reactivity may allow for the use of slightly lower reaction temperatures compared to an unsubstituted or electron-rich aryl iodide.
Q3: Can I use microwave heating for this reaction?
A3: Yes, microwave irradiation can be an effective method for rapidly screening reaction temperatures and can often shorten reaction times.[4] However, it is crucial to carefully monitor the internal reaction temperature and pressure to avoid decomposition.
Q4: How do I know if I have reached the optimal temperature?
A4: The optimal temperature is a balance between reaction rate and selectivity. You have likely found the optimal temperature when you observe a reasonably fast conversion to your desired product with minimal formation of byproducts and no signs of decomposition. This is best determined through systematic experimentation, as outlined in the protocol below.
Experimental Protocol: Temperature Optimization Study
This protocol provides a systematic approach to determining the optimal reaction temperature for the Ullmann condensation of this compound with a generic phenol.
Materials:
-
This compound
-
Phenol of interest
-
Copper(I) iodide (CuI)
-
L-Proline (or another suitable ligand)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous dioxane (or another suitable solvent)
-
Reaction vials with stir bars
-
Heating block or oil bath with a temperature controller
-
TLC plates and/or LC-MS system for reaction monitoring
Procedure:
-
Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 mmol), the phenol (1.2 mmol), CuI (0.05 mmol, 5 mol%), L-Proline (0.1 mmol, 10 mol%), and K₃PO₄ (2.0 mmol) to four separate reaction vials equipped with stir bars.
-
Solvent Addition: Add anhydrous dioxane (2 mL) to each vial.
-
Heating: Place the vials in a pre-heated heating block set to four different temperatures (e.g., 90°C, 105°C, 120°C, and 135°C).
-
Monitoring: At regular intervals (e.g., 1, 3, 6, and 24 hours), take a small aliquot from each reaction mixture, quench with dilute HCl, extract with ethyl acetate, and analyze by TLC and/or LC-MS to determine the conversion to product and the formation of any byproducts.
-
Analysis: After 24 hours (or once the reaction at the optimal temperature has gone to completion), cool all reactions to room temperature. Work up each reaction mixture and isolate the product. Calculate the yield for each temperature.
Data Summary Table
| Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Observations |
| 80-95 | > 24 | Low to Moderate | Slow reaction rate, may not go to completion. |
| 95-115 | 12-24 | Good to Excellent | Generally a good starting range for optimization. |
| 115-135 | 4-12 | Excellent | Faster reaction rates, potential for byproduct formation. |
| > 135 | < 4 | Variable to Low | Risk of decomposition and significant byproduct formation. |
Note: This table provides generalized data based on typical Ullmann condensations. Actual results will vary depending on the specific substrates and reaction conditions.
Temperature Optimization Workflow
The following diagram illustrates the decision-making process for optimizing the temperature in your Ullmann condensation experiment.
Caption: A flowchart for systematic temperature optimization in Ullmann condensations.
References
- 1. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. [PDF] Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands [html.rhhz.net]
- 6. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 7. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 3-(4-Fluorophenoxy)iodobenzene
In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of novel molecules is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose. This guide provides an in-depth analysis of 3-(4-Fluorophenoxy)iodobenzene, a diaryl ether with potential applications stemming from its unique substitution pattern.
Due to the absence of a publicly available, validated NMR spectrum for this specific compound, this guide adopts a dual approach essential in real-world research scenarios:
-
Predictive Analysis: We will first construct a theoretical ¹H and ¹³C NMR spectrum for this compound based on established principles of substituent chemical shift (SCS) effects and coupling constant theory.
-
Comparative Validation: We will then compare these predicted values against the experimentally-derived NMR data of structurally related, well-characterized analogs. This comparative methodology provides a robust framework for validating the predicted spectral features and serves as a powerful tool for researchers encountering novel compounds.
This guide is designed for researchers, scientists, and drug development professionals who rely on NMR for routine structural verification and complex molecular characterization.
Part 1: Theoretical NMR Spectra Prediction of this compound
The structure of this compound comprises two distinct aromatic rings linked by an ether oxygen. Ring A is a 4-fluorophenoxy moiety, and Ring B is a 1,3-substituted iodobenzene. This asymmetry means every proton and carbon, except for those related by the C2 symmetry of Ring A, will be chemically unique.
¹H NMR Spectrum Prediction
Aromatic protons typically resonate between 6.5 and 8.5 ppm. The precise chemical shift is modulated by the electronic effects (induction and resonance) of the substituents.[1][2]
-
Ring A (4-Fluorophenoxy): This ring presents an AA'BB' spin system due to the magnetic influence of the fluorine atom. The protons ortho to the fluorine (H-3', H-5') will be shifted relative to those meta (H-2', H-6'). Fluorine's strong electronegativity and its ability to donate electron density via resonance create a complex effect. We expect two multiplets, each integrating to two protons. Crucially, we anticipate observable ¹H-¹⁹F coupling constants.
-
Ring B (Iodobenzene): The iodine and phenoxy substituents heavily influence this ring. Iodine is weakly deactivating, while the phenoxy group is activating. We predict four distinct signals for H-2, H-4, H-5, and H-6, each integrating to one proton. The multiplicities will arise from ortho, meta, and para ¹H-¹H couplings.
¹³C NMR Spectrum Prediction
The ¹³C NMR spectrum is expected to show 12 distinct signals, as there are no elements of symmetry that would render any carbons chemically equivalent. Aromatic carbons resonate between 110 and 160 ppm.
-
Substituent Effects: Electronegative atoms like oxygen and fluorine generally cause a downfield shift (deshielding) for the carbon atoms they are attached to (ipso-carbons) and those nearby.[3]
-
Heavy Atom Effect: Iodine introduces a significant shielding effect on the carbon it is directly bonded to (C-3). This "heavy-atom effect" can shift the ipso-carbon signal upfield by as much as 60 ppm compared to its non-iodinated analog.[4][5] This is a key diagnostic feature.
-
¹³C-¹⁹F Coupling: The fluorine atom will induce through-bond coupling to the carbon atoms in Ring A. The largest coupling constant (¹JCF) will be for the ipso-carbon (C-4'), with smaller two-bond (²JCF), three-bond (³JCF), and even four-bond (⁴JCF) couplings observable.[6]
The predicted NMR data is summarized in Table 1.
Part 2: Comparative Analysis with Experimental Data from Analogs
To ground our predictions in experimental reality, we will compare them to the known NMR data of three key analogs: Diphenyl ether (the parent structure), 4-Fluorophenol (representing Ring A), and 3-Iodophenol (representing Ring B).
| Compound | Proton / Carbon | Predicted δ (ppm) for Target | Experimental δ (ppm) for Analog | Rationale for Similarity/Difference |
| Target Molecule | H-2',6' | ~7.10 | --- | Predicted based on phenoxy and fluorine effects. |
| Target Molecule | H-3',5' | ~7.20 | --- | Predicted based on phenoxy and fluorine effects. |
| Target Molecule | H-2 | ~7.50 | --- | Deshielded by ortho-iodine and meta-ether. |
| Target Molecule | H-4 | ~7.05 | --- | Shielded by para-ether, deshielded by ortho-iodine. |
| Target Molecule | H-5 | ~7.40 | --- | Deshielded by meta-iodine, ortho-ether. |
| Target Molecule | H-6 | ~6.85 | --- | Shielded by ortho-ether. |
| Diphenyl Ether | H-2,6 / H-2',6' | --- | 7.11 | Provides a baseline for the phenoxy protons. |
| Diphenyl Ether | H-3,5 / H-3',5' | --- | 7.36 | Provides a baseline for the phenoxy protons. |
| Diphenyl Ether | H-4 / H-4' | --- | 7.03 | Provides a baseline for the phenoxy protons. |
| 4-Fluorophenol | H-2,6 | --- | 6.93 | Shows the typical upfield shift for protons ortho to the -OH and meta to the -F.[7] |
| 4-Fluorophenol | H-3,5 | --- | 6.80 | Shows the typical upfield shift for protons meta to the -OH and ortho to the -F.[7] |
| 3-Iodophenol | H-2 | --- | 7.27 | Demonstrates the deshielding effect of the ortho-iodine.[8] |
| 3-Iodophenol | H-4 | --- | 6.96 | Shows shielding from the para -OH group.[8] |
| 3-Iodophenol | H-6 | --- | 6.80 | Shows strong shielding from the ortho -OH group.[8] |
| Target Molecule | C-1' | ~156 | --- | Ipso-carbon to ether oxygen. |
| Target Molecule | C-4' | ~159 (d, ¹JCF ≈ 245 Hz) | --- | Ipso-carbon to fluorine, large coupling expected. |
| Target Molecule | C-1 | ~158 | --- | Ipso-carbon to ether oxygen. |
| Target Molecule | C-3 | ~95 | --- | Key Diagnostic Signal: Ipso-carbon to iodine, shifted significantly upfield due to the heavy atom effect.[4] |
| Diphenyl Ether | C-1 / C-1' | --- | 157.2 | Baseline for the ether-linked carbon. |
| 4-Fluorophenol | C-1 | --- | 151.1 | Shows the position of the hydroxyl-bearing carbon.[7] |
| 4-Fluorophenol | C-4 | --- | 157.4 (d, ¹JCF ≈ 237 Hz) | Confirms the large one-bond C-F coupling constant. |
| 3-Iodophenol | C-1 | --- | 155.8 | Shows the position of the hydroxyl-bearing carbon. |
| 3-Iodophenol | C-3 | --- | 94.5 | Crucial Validation: Confirms the dramatic upfield shift of the iodine-bound carbon. |
| Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and Comparative Experimental Data from Analogs. Data for analogs sourced from various public databases and supplementary materials.[7][8][9] |
Analysis of Comparison:
The experimental data from the analogs strongly support our predictions. The most striking confirmation is the chemical shift of the iodine-bearing carbon (C-3). The value of ~95 ppm predicted for our target molecule is in excellent agreement with the experimental value of 94.5 ppm for 3-Iodophenol. This unique, highly shielded signal serves as a definitive diagnostic marker for the presence and position of the iodine substituent. Similarly, the data for 4-Fluorophenol validates the expected large ¹JCF coupling constant, another critical feature for identifying Ring A.
Part 3: Recommended Experimental Protocol
To obtain high-quality, verifiable NMR data for this compound or similar novel compounds, the following protocol is recommended. This workflow is designed as a self-validating system to ensure data integrity.
Workflow for NMR Analysis of a Novel Diaryl Ether
Caption: Standard workflow for structural elucidation of a novel organic compound by NMR.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 10-15 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice as it is a relatively non-polar solvent that dissolves many organic compounds and has a minimal number of solvent signals.[10]
-
Add a small drop of tetramethylsilane (TMS) to serve as an internal standard, defining the 0.0 ppm mark for both ¹H and ¹³C spectra.[3]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.
-
-
Data Acquisition: (Using a ≥400 MHz spectrometer)
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. A relaxation delay (D1) of 5 seconds and 16 scans (NS) are typically sufficient for a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024). A shorter relaxation delay (D1) of 2 seconds is usually adequate.
-
(Optional but Recommended) DEPT-135: A Distortionless Enhancement by Polarization Transfer experiment is invaluable for differentiating carbon signals. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, CH₂ signals as negative peaks, and quaternary carbons (including C-I, C-O, C-F) are absent. This greatly aids in the assignment of the ¹³C spectrum.
-
(Optional for Complex Cases) 2D NMR: If assignments are ambiguous, acquiring 2D spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) will provide definitive connectivity information.
-
-
Data Processing and Analysis:
-
Apply standard Fourier transformation, phase correction, and baseline correction to all acquired spectra.
-
Calibrate the ¹H spectrum by setting the TMS signal to 0.0 ppm. Calibrate the ¹³C spectrum using the CDCl₃ solvent signal (δ ≈ 77.16 ppm) or the TMS signal (0.0 ppm).
-
Integrate the signals in the ¹H spectrum. The relative integrals should correspond to the number of protons giving rise to each signal.
-
Peak pick all signals in both spectra to determine their precise chemical shifts (δ) in ppm and coupling constants (J) in Hz.
-
Assign each signal to a specific proton and carbon in the molecule, using the principles outlined in Parts 1 and 2. Pay close attention to the diagnostic upfield C-I signal and the characteristic C-F and H-F couplings.
-
Compare the final, assigned experimental data to the predicted values and analog data (Table 1) to achieve a high-confidence structural confirmation.
-
Conclusion
The structural verification of this compound by NMR spectroscopy is a multi-faceted process that relies on both predictive knowledge and comparative analysis. This guide demonstrates that even without a reference spectrum, a robust and scientifically sound analysis is possible. By understanding the fundamental effects of halogen and ether substituents—most notably the profound shielding effect of iodine on its ipso-carbon and the characteristic couplings introduced by fluorine—researchers can confidently identify key diagnostic signals. The provided protocol offers a systematic approach to acquiring and interpreting the necessary data, ensuring the integrity and accuracy required in modern chemical research.
References
- 1. physicsforums.com [physicsforums.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. jeolusa.com [jeolusa.com]
- 7. rsc.org [rsc.org]
- 8. 3-Iodophenol(626-02-8) 1H NMR spectrum [chemicalbook.com]
- 9. Diphenyl ether(101-84-8) 13C NMR spectrum [chemicalbook.com]
- 10. reddit.com [reddit.com]
A Researcher's Guide to Mass Spectrometry Analysis of 3-(4-Fluorophenoxy)iodobenzene Reaction Products
For researchers, scientists, and professionals in drug development, the synthesis of novel chemical entities is a foundational activity. The creation of 3-(4-fluorophenoxy)iodobenzene, a diaryl ether, is a prime example of a reaction that requires meticulous analysis to ensure product purity and identify potential byproducts.[1] This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of this reaction, supported by experimental data and protocols. We will delve into the nuances of different ionization methods and compare their efficacy against alternative analytical techniques, offering a comprehensive resource for robust product characterization.
The synthesis of this compound is typically achieved through cross-coupling reactions such as the Ullmann condensation or the Buchwald-Hartwig amination.[2][3][4] These reactions, while powerful, can yield a mixture of the desired product, unreacted starting materials, and various side products. Therefore, a highly sensitive and specific analytical method is paramount for reaction monitoring and final product quality control.
Part 1: Strategic Synthesis and Analytical Challenges
The two primary synthetic routes for this compound are the Ullmann condensation and the Buchwald-Hartwig diaryl ether synthesis.
Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of an aryl halide with a phenol.[3][5] In our case, 1,3-diiodobenzene would react with 4-fluorophenol in the presence of a copper catalyst and a base.[3][6]
Buchwald-Hartwig Diaryl Ether Synthesis: A more modern approach, this palladium-catalyzed reaction offers milder conditions and often broader substrate scope.[2][4] It would involve the coupling of 3-iodophenol with 1-fluoro-4-iodobenzene.
Both methods can lead to side reactions, including homocoupling of the aryl halides or incomplete reaction, resulting in a complex product mixture. The primary analytical challenge is to differentiate the target molecule from these closely related impurities.
Part 2: Mass Spectrometry for Reaction Product Analysis
Mass spectrometry is an indispensable tool for the analysis of organic reaction products due to its high sensitivity and ability to provide molecular weight and structural information. The choice of ionization technique is critical for the successful analysis of halogenated diaryl ethers.
Ionization Technique Comparison
| Ionization Technique | Principle | Advantages for this compound Analysis | Disadvantages |
| Electron Ionization (EI) | High-energy electrons bombard the sample, causing ionization and extensive fragmentation. | Provides a reproducible fragmentation pattern (a "fingerprint") for structural elucidation. | The molecular ion peak may be weak or absent due to extensive fragmentation. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated or deprotonated molecules. | A soft ionization technique that typically keeps the molecular ion intact, allowing for accurate molecular weight determination. | Fragmentation is limited, providing less structural information. May require in-source fragmentation or tandem MS for more detail.[7] |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes the solvent vapor, which then transfers charge to the analyte molecules. | Suitable for less polar compounds that are not easily ionized by ESI. | Can sometimes produce more fragmentation than ESI. |
Experimental Protocol: GC-MS Analysis with Electron Ionization
Gas Chromatography-Mass Spectrometry (GC-MS) with EI is a powerful combination for separating and identifying volatile and semi-volatile compounds in a reaction mixture.[8][9][10]
1. Sample Preparation:
-
Quench a 100 µL aliquot of the reaction mixture with 1 mL of saturated aqueous NH4Cl.
-
Extract the organic components with 2 mL of diethyl ether.
-
Dry the organic layer over anhydrous Na2SO4 and dilute to an appropriate concentration (e.g., 1 µg/mL) with diethyl ether.
2. GC-MS Parameters:
-
GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Electron Energy: 70 eV.
-
Scan Range: m/z 40-500.
Expected Fragmentation Pattern of this compound (MW: 314.09 g/mol )
Under EI, the molecular ion at m/z 314 is expected. Key fragmentation patterns for halogenated compounds and ethers include:
-
Loss of Iodine: A prominent peak at m/z 187 ([M-I]+). The presence of iodine can sometimes be inferred from deiodination in the mass spectrometer.[11]
-
Cleavage of the Ether Bond: Fragments corresponding to the fluorophenoxy cation (m/z 111) and the iodophenyl cation (m/z 203).
-
Characteristic Isotope Patterns: The presence of halogens like chlorine or bromine gives characteristic M+2 peaks.[12] While iodine is monoisotopic, its presence is often confirmed by the significant mass loss.
The fragmentation of diaryl ethers can be complex, with specific ions appearing depending on the substitution pattern.[13]
Part 3: Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive analysis often involves orthogonal techniques.
| Analytical Technique | Principle | Advantages | Disadvantages |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency. | Provides detailed structural information, including connectivity of atoms. | Lower sensitivity compared to mass spectrometry. May not detect trace impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | Excellent for separating non-volatile or thermally labile compounds. Can be coupled with MS (LC-MS). | Does not inherently provide structural information without a coupled detector like MS or NMR. |
| Gas Chromatography with Flame Ionization Detection (GC-FID) | Separates volatile components, which are then burned in a hydrogen-air flame to produce ions, generating a current. | Robust and provides quantitative information. | Does not provide molecular weight or structural information. |
Workflow for Comprehensive Analysis
A robust analytical workflow would leverage the strengths of multiple techniques.
Caption: A comprehensive analytical workflow for reaction monitoring and product characterization.
Conclusion
The analysis of the reaction products of this compound requires a multi-faceted approach. Mass spectrometry, particularly GC-MS with electron ionization, provides an excellent balance of separation and structural information for identifying the target compound and potential byproducts. When combined with other techniques like NMR for unambiguous structural confirmation and HPLC for accurate quantification, researchers can be confident in the quality and purity of their synthesized materials. This guide provides a framework for developing a robust analytical strategy, ensuring the integrity of research and development in the chemical and pharmaceutical sciences.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. synarchive.com [synarchive.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. irjse.in [irjse.in]
- 9. researchgate.net [researchgate.net]
- 10. Determination of emerging halogenated flame retardants and polybrominated diphenyl ethers in serum by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Differentiation of isomeric substituted diaryl ethers by electron ionization and chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 3-(4-Fluorophenoxy)iodobenzene in Palladium-Catalyzed Cross-Coupling Reactions
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures. Aryl iodides are prized starting materials in this domain due to the inherent reactivity of the carbon-iodine bond, which facilitates the often rate-determining oxidative addition step in the catalytic cycle.[1] The reactivity of these aryl iodides is, however, not uniform and is significantly modulated by the electronic and steric nature of their substituents. This guide provides a comprehensive comparison of the reactivity of 3-(4-Fluorophenoxy)iodobenzene with other commonly employed iodobenzene derivatives in three pivotal cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
The insights and experimental data presented herein are intended to equip researchers, scientists, and drug development professionals with a deeper understanding of substrate choice and its implications for reaction efficiency, thereby aiding in the strategic design and optimization of synthetic routes.
Understanding the Reactivity Landscape of Substituted Iodobenzenes
The propensity of an aryl iodide to undergo oxidative addition to a palladium(0) center is the primary determinant of its reactivity in cross-coupling reactions. This step involves the insertion of the palladium into the carbon-iodine bond. The strength of this bond and the electronic character of the aryl ring are key influencing factors. Generally, electron-withdrawing groups on the aryl ring can enhance the rate of oxidative addition, while electron-donating groups may have a lesser effect or slightly retard the reaction.[2] Steric hindrance, particularly at the positions ortho to the iodine atom, can significantly impede the approach of the bulky palladium catalyst, thereby slowing down the reaction.[3][4]
Our comparative analysis will focus on the following iodobenzene derivatives:
-
Iodobenzene: The unsubstituted parent compound, serving as a baseline for reactivity.
-
4-Iodotoluene: Features an electron-donating methyl group.
-
4-Iodoanisole: Possesses a strongly electron-donating methoxy group.
-
This compound: The subject of our investigation, which presents a more complex substitution pattern with both electron-withdrawing (fluorine) and electron-donating (phenoxy ether) characteristics, and potential steric influence from the phenoxy group.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, a versatile method for forging carbon-carbon bonds, is a staple in the synthesis of biaryl and polyaryl structures, which are prevalent in pharmaceuticals and functional materials.
From a qualitative standpoint, the reactivity of this compound in Suzuki-Miyaura coupling is anticipated to be comparable to, or slightly enhanced relative to, iodobenzene. The electron-withdrawing fluorine atom on the phenoxy ring can exert a modest activating effect on the iodobenzene ring through inductive effects, potentially facilitating the oxidative addition step. The phenoxy group at the meta position introduces some steric bulk, but it is generally not expected to be as sterically demanding as ortho substituents.
| Aryl Iodide | Representative Yield (%) | Representative Reaction Time (h) | Key Considerations |
| Iodobenzene | High | 1 - 2 | Baseline reactivity with minimal steric hindrance. |
| 4-Iodotoluene | High | 1 - 2 | The electron-donating methyl group can slightly accelerate oxidative addition.[3] |
| 4-Iodoanisole | High | 1 - 2 | The potent electron-donating methoxy group can enhance reactivity.[5] |
| This compound | High | 1 - 3 | The electron-withdrawing fluorine may offer a slight rate enhancement. Steric hindrance from the meta-phenoxy group is minimal. |
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, a critical motif in medicinal chemistry.[6] This reaction is known to be sensitive to both electronic and steric effects of the aryl halide.
The this compound is expected to be an excellent substrate for Buchwald-Hartwig amination. The electronic influence of the substituent is generally favorable for this reaction. While direct comparative data is scarce, the general trend suggests that electron-neutral or mildly electron-deficient aryl iodides react efficiently. The steric profile of the meta-substituent is unlikely to pose a significant barrier to the coupling with a variety of primary and secondary amines.
| Aryl Iodide | Representative Yield (%) | Representative Reaction Time (h) | Key Considerations |
| Iodobenzene | High | 2 - 6 | Readily undergoes amination with a wide range of amines.[7] |
| 4-Iodotoluene | High | 2 - 6 | The electron-donating group is well-tolerated. |
| 4-Iodoanisole | High | 2 - 6 | The electron-rich nature of the substrate does not significantly hinder the reaction. |
| This compound | High | 2 - 8 | The overall electronic character is suitable for efficient coupling. |
Comparative Performance in Sonogashira Coupling
The Sonogashira coupling provides a powerful means to construct carbon-carbon bonds between sp² and sp hybridized carbons, yielding valuable arylalkynes.[8] This reaction is generally robust and less susceptible to steric hindrance compared to other cross-coupling reactions.
For this compound, efficient Sonogashira coupling is anticipated. The electronic properties of the substituent are not expected to be detrimental to the reaction. The meta-positioning of the phenoxy group should not create significant steric impediment for the linear geometry of the incoming alkyne.
| Aryl Iodide | Representative Yield (%) | Representative Reaction Time (h) | Key Considerations |
| Iodobenzene | High | 1 - 3 | Excellent reactivity under standard conditions.[9] |
| 4-Iodotoluene | High | 1 - 3 | Similar reactivity profile to iodobenzene.[8] |
| 4-Iodoanisole | High | 1 - 3 | The electron-donating group is well-tolerated. |
| This compound | Good to High | 2 - 5 | Steric hindrance is not a major limiting factor. |
Experimental Protocols
To provide a practical framework for the application of these findings, the following are detailed, step-by-step methodologies for the three key cross-coupling reactions.
General Suzuki-Miyaura Coupling Protocol
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Aryl Iodide (e.g., this compound) (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add the aryl iodide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
General Buchwald-Hartwig Amination Protocol
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Aryl Iodide (e.g., this compound) (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous Solvent (e.g., Toluene or Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk flask.
-
Add the anhydrous solvent, followed by the aryl iodide and the amine.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
General Sonogashira Coupling Protocol
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Aryl Iodide (e.g., this compound) (1.0 equiv)
-
Terminal Alkyne (1.1 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) Iodide (CuI, 2-5 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine, used as solvent or co-solvent)
-
Solvent (e.g., THF or DMF, if needed)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add the aryl iodide, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (if used) and the amine base.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Diagram of the Sonogashira Coupling Catalytic Cycle:
Caption: Dual catalytic cycle for the Sonogashira cross-coupling reaction.
Conclusion
This compound emerges as a highly competent and versatile substrate for a range of palladium-catalyzed cross-coupling reactions. Its reactivity profile, governed by a combination of mild electronic activation and minimal steric hindrance at the meta position, positions it as a valuable building block in synthetic chemistry. For Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, it is expected to exhibit reactivity comparable to or slightly better than unsubstituted iodobenzene, and it is a reliable alternative to other substituted iodobenzenes. The provided protocols offer a solid starting point for the successful implementation of this compound in the synthesis of diverse and complex molecular targets. Further optimization of reaction conditions for specific coupling partners will undoubtedly unlock the full potential of this readily accessible aryl iodide.
References
- 1. researchgate.net [researchgate.net]
- 2. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Product Structure Validation: A Comparative Analysis of 3-(4-Fluorophenoxy)iodobenzene Reaction Products
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Structural Integrity in Pharmaceutical Development
In the intricate landscape of drug discovery and development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. The journey from a synthetic concept to a viable Active Pharmaceutical Ingredient (API) is paved with meticulous characterization and validation at every step.[1][2] An API's biological activity, safety profile, and stability are intrinsically linked to its precise three-dimensional architecture. Any deviation, be it an unforeseen isomer or a persistent impurity, can have profound and often detrimental consequences.[3]
This guide provides an in-depth, practical comparison of analytical methodologies for the structural validation of products derived from a common and versatile starting material in medicinal chemistry: 3-(4-fluorophenoxy)iodobenzene . We will explore its reactivity in three widely employed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann—and detail the analytical workflows necessary to distinguish the desired product from potential side-products and isomers. Our focus will be on the "why" behind the "how," offering insights into the causality of experimental choices to empower researchers with a robust validation strategy.
Synthetic Pathways from this compound
This compound is a valuable building block, featuring a diaryl ether moiety and a reactive aryl iodide. The iodine atom serves as an excellent leaving group in various palladium- and copper-catalyzed cross-coupling reactions, allowing for the facile formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.
Let's consider three common transformations of this starting material:
-
Suzuki-Miyaura Coupling: Reaction with an arylboronic acid, such as phenylboronic acid, to form a C-C bond, yielding a terphenyl derivative.[4]
-
Buchwald-Hartwig Amination: Reaction with an amine, such as aniline, to form a C-N bond, resulting in a triarylamine derivative.[5][6]
-
Ullmann Condensation: A copper-catalyzed reaction, in this context, we will consider the potential for a self-coupling or homocoupling reaction, which can be an undesired side-product in other cross-coupling reactions.[7]
The following diagram illustrates these primary reaction pathways:
Caption: Key reaction pathways of this compound.
The Analytical Gauntlet: A Multi-technique Approach to Structure Elucidation
No single analytical technique can provide a complete picture of a molecule's identity and purity. A robust validation strategy employs a combination of chromatographic and spectroscopic methods, each offering a unique piece of the structural puzzle.
The logical workflow for product validation is as follows:
Caption: A typical analytical workflow for product structure validation.
Comparative Analysis of Expected Products and Potential By-products
The primary challenge in validating the products of these reactions lies in distinguishing the desired product from structurally similar impurities. These can include unreacted starting material, homocoupled products, and isomers.
Table 1: Predicted Spectroscopic and Chromatographic Data for Key Compounds
| Compound | Structure | Predicted MW | Predicted 1H NMR (Aromatic Region, ppm) | Predicted 13C NMR (Key Signals, ppm) | Predicted 19F NMR (ppm) | Expected HPLC Retention |
| Starting Material: this compound | C₁₂H₈FIO | 314.09 | 6.8-7.5 (complex multiplet) | ~95 (C-I), 116-160 (aromatic C) | ~ -115 to -120 | Intermediate |
| Product A: 3-(4-Fluorophenoxy)biphenyl | C₁₈H₁₃FO | 264.30 | 7.0-7.7 (complex multiplet) | 116-160 (aromatic C) | ~ -115 to -120 | More Retentive |
| Product B: N-(3-(4-Fluorophenoxy)phenyl)aniline | C₁₈H₁₄FNO | 279.31 | 6.8-7.4 (complex multiplet), ~5.7 (NH singlet) | 115-160 (aromatic C) | ~ -115 to -120 | Intermediate/More Retentive |
| Side-Product C: 3,3'-bis(4-Fluorophenoxy)biphenyl | C₂₄H₁₆F₂O₂ | 390.38 | 7.0-7.5 (complex multiplet) | 116-160 (aromatic C) | ~ -115 to -120 | Most Retentive |
| Side-Product D: 3-(4-Fluorophenoxy)benzene (Dehalogenation) | C₁₂H₉FO | 188.20 | 6.8-7.4 (complex multiplet) | 116-160 (aromatic C) | ~ -115 to -120 | Less Retentive |
Note: Predicted NMR data is generated based on chemical shift prediction algorithms and data from analogous structures. Actual experimental values may vary.
Detailed Experimental Protocols and Data Interpretation
High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation
Expertise & Experience: HPLC is the workhorse for assessing the purity of a reaction mixture and for separating closely related isomers. For the compounds , a reverse-phase method is most appropriate. The choice of stationary phase is critical; while a standard C18 column is a good starting point, a biphenyl or phenyl-hexyl phase can offer enhanced selectivity for aromatic compounds through π-π interactions, which is particularly useful for separating isomers.[8][9][10][11]
Protocol: HPLC-UV Method for Diaryl Ether and Biphenyl Derivatives
-
Column: Biphenyl stationary phase, 4.6 x 150 mm, 3 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 50% B
-
18.1-22 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 254 nm and 275 nm.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in the initial mobile phase composition (50:50 Water:Acetonitrile). Filter through a 0.22 µm syringe filter before injection.
Trustworthiness: This method is self-validating through the inclusion of a gradient elution, which helps to resolve compounds with a wide range of polarities. The use of a biphenyl column is a deliberate choice to improve the separation of aromatic isomers, a known challenge with standard C18 columns.[10][12]
Mass Spectrometry (MS) for Molecular Weight Confirmation
Expertise & Experience: Mass spectrometry provides the molecular weight of the components in a mixture, offering a rapid confirmation of whether the desired product has been formed. Electrospray ionization (ESI) is a soft ionization technique well-suited for these moderately polar molecules, and it typically produces a prominent protonated molecule [M+H]⁺.
Protocol: ESI-MS Analysis
-
Sample Preparation: Dilute the sample (either from the crude mixture or a collected HPLC fraction) to approximately 10 µg/mL in methanol or acetonitrile.[1]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred to obtain accurate mass measurements, which can help in confirming the elemental composition.
-
Data Acquisition: Acquire a full scan spectrum from m/z 100 to 1000.
-
Interpretation:
-
Look for the [M+H]⁺ ion corresponding to the expected molecular weight of the product.
-
For halogenated compounds, the isotopic pattern can be diagnostic. While iodine has a single stable isotope, the presence of other halogens (if applicable in other reactions) would be apparent.
-
The fragmentation pattern can also provide structural information. For diaryl ethers, cleavage of the ether bond is a common fragmentation pathway.[3][13]
-
Trustworthiness: The use of a high-resolution instrument allows for the determination of the molecular formula, providing a higher level of confidence in the identity of the detected species.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Elucidation
Expertise & Experience: NMR spectroscopy is the most powerful tool for the unambiguous determination of molecular structure. For the compounds derived from this compound, a suite of NMR experiments is necessary.
-
1H NMR: Provides information on the number and connectivity of protons. The aromatic region (typically 6.5-8.0 ppm) will be complex due to overlapping signals.
-
13C NMR: Shows the number of unique carbon environments. The chemical shifts are indicative of the type of carbon (e.g., carbons attached to oxygen or fluorine will be shifted downfield).
-
19F NMR: This is a crucial experiment for these molecules. Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making it highly sensitive.[5] The 19F chemical shift is very sensitive to the electronic environment, and a single peak in the expected region (~ -115 to -120 ppm for a fluorophenyl group) confirms the integrity of this moiety throughout the reaction.[14][15]
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
1H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Pay close attention to the integration of the aromatic region to ensure the correct number of protons are present.
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 13C spectrum.
-
A DEPT-135 experiment can be run to distinguish between CH, CH₂, and CH₃ groups.
-
-
19F NMR Acquisition:
-
Acquire a proton-decoupled 19F spectrum.
-
The presence of a single, sharp signal confirms the single fluorine environment.
-
-
2D NMR (if necessary): For complex structures, 2D NMR experiments such as COSY (1H-1H correlation), HSQC (1H-13C one-bond correlation), and HMBC (1H-13C long-range correlation) can be invaluable in piecing together the molecular framework.
Trustworthiness: The combination of 1D and 2D NMR experiments provides a self-validating dataset. The connectivity information from 2D NMR should be consistent with the chemical shifts and integration observed in the 1D spectra.
Conclusion: A Commitment to Scientific Integrity
The validation of a product's structure is not merely a procedural step but a fundamental aspect of scientific integrity. For researchers in drug development, the ability to confidently declare the structure and purity of a synthesized compound is paramount. By employing a multi-faceted analytical approach that combines the separatory power of chromatography with the detailed structural insights of mass spectrometry and NMR spectroscopy, we can build a comprehensive and irrefutable body of evidence. This guide has outlined a logical and robust workflow for the validation of products from this compound reactions, emphasizing the importance of understanding the underlying principles of each technique to make informed experimental choices.
References
- 1. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Structural analysis of polychlorinated biphenyls from carbon-13 nuclear magnetic resonance spectra (Journal Article) | OSTI.GOV [osti.gov]
- 4. docs.chemaxon.com [docs.chemaxon.com]
- 5. Visualizer loader [nmrdb.org]
- 6. researchgate.net [researchgate.net]
- 7. Field Analysis of Polychlorinated Biphenyls (PCBs) in Soil Using Solid-Phase Microextraction (SPME) and a Portable Gas Chromatography–Mass Spectrometry System [opg.optica.org]
- 8. acdlabs.com [acdlabs.com]
- 9. Aom2s for mass spectrometry oligonucleotide analysis - The ISIC- EPFL mstoolbox [ms.epfl.ch]
- 10. acdlabs.com [acdlabs.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Simulate and predict NMR spectra [nmrdb.org]
- 13. Fluorescence Based Detection of Polychlorinated Biphenyls (PCBs) in Water Using Hydrophobic Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. agilent.com [agilent.com]
A Comparative Guide to Suzuki Coupling: 3-(4-Fluorophenoxy)iodobenzene vs. 3-Bromofluorobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl and heteroaryl structures prevalent in pharmaceuticals. The choice of aryl halide is a critical parameter that dictates reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an in-depth, data-driven comparison of two key substrates: 3-(4-fluorophenoxy)iodobenzene and 3-bromofluorobenzene, offering insights to inform rational substrate selection and reaction optimization.
The Decisive Step: Understanding Aryl Halide Reactivity
The efficacy of an aryl halide in the Suzuki coupling is fundamentally governed by the rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst.[1][2] The reactivity trend for aryl halides is directly correlated to the carbon-halogen (C-X) bond strength, following the order: C-I < C-Br < C-Cl.[3] This results in a reverse order of reactivity in the oxidative addition step: Ar-I > Ar-Br > Ar-Cl.[1] Consequently, aryl iodides are generally more reactive than aryl bromides, which in turn are more reactive than aryl chlorides.[1][4]
This intrinsic reactivity difference has profound implications for reaction design. Aryl iodides, like this compound, can often be coupled under milder conditions, requiring lower temperatures and catalyst loadings. In contrast, the stronger C-Br bond in 3-bromofluorobenzene necessitates more forcing conditions or more sophisticated, electron-rich catalyst systems to facilitate the crucial oxidative addition step.[3]
At a Glance: Performance Comparison
| Feature | This compound (Aryl Iodide) | 3-Bromofluorobenzene (Aryl Bromide) |
| Reactivity | High | Moderate |
| Typical Reaction Temp. | Room temperature to moderate heat (e.g., 50-80 °C) | Moderate to high heat (e.g., 80-120 °C) |
| Catalyst Loading | Generally lower (e.g., 0.5-2 mol%) | Typically higher, or requires more active catalysts |
| Ligand Choice | Standard phosphine ligands (e.g., PPh₃) often suffice | Often requires bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) for high efficiency[5] |
| Cost & Stability | Generally higher cost, potentially less stable | More cost-effective, generally more stable |
| Key Advantage | Milder conditions, faster reaction rates | Lower cost, greater commercial availability |
Mechanistic Underpinnings: The "Why" Behind the Reactivity
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][6]
The Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The superior reactivity of this compound stems from the weaker C-I bond, which facilitates a lower activation energy for the oxidative addition of the palladium(0) catalyst. This step is often the turnover-limiting phase of the reaction, especially for less reactive halides.[2] For 3-bromofluorobenzene, the stronger C-Br bond presents a higher energy barrier that must be overcome. This is typically achieved by:
-
Elevated Temperatures: Providing the necessary thermal energy to drive the reaction forward.
-
Electron-Rich Ligands: Employing ligands such as Buchwald's dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[5] These ligands increase the electron density on the palladium center, promoting its insertion into the C-Br bond.[6]
Interestingly, while oxidative addition is generally faster for iodides, some studies have shown that under certain conditions, particularly at lower temperatures with triphenylphosphine (PPh₃) as a ligand, the overall coupling of aryl iodides can be surprisingly inefficient.[7] This has been attributed to the poor turnover of the resulting trans-[Pd(PPh₃)₂(Ar)(I)] intermediate.[7] This highlights that while the C-X bond energy is the primary determinant of reactivity, the interplay of ligand, solvent, and temperature can introduce significant nuances.
Experimental Protocols: A Practical Guide
The following protocols provide representative starting points for the Suzuki coupling of each substrate. Optimization of base, solvent, and temperature may be required for specific coupling partners.
Protocol 1: Suzuki Coupling of this compound
This protocol leverages the high reactivity of the aryl iodide, allowing for milder conditions.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Detailed Steps:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%).
-
Add a solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).[8]
-
Seal the flask and thoroughly degas the mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction mixture to 80 °C under an argon atmosphere and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling of 3-Bromofluorobenzene
This protocol employs a more active catalyst system to effectively couple the less reactive aryl bromide.
Detailed Steps:
-
To a microwave vial or Schlenk tube, add 3-bromofluorobenzene (1.0 equiv), the arylboronic acid (1.5 equiv), and a stronger base such as potassium phosphate (K₃PO₄, 3.0 equiv).[9]
-
Add the palladium precatalyst, for example, Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%), and a bulky, electron-rich phosphine ligand like 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.3 mol%).[9]
-
Add an anhydrous solvent, such as 1,4-dioxane.
-
Seal the vessel and degas by three cycles of vacuum/backfill with argon.
-
Heat the reaction mixture to 100-120 °C (conventional heating or microwave irradiation) and stir for the required time (typically 2-18 hours).[8][9]
-
Follow the same work-up and purification procedure as described in Protocol 1.
Conclusion and Strategic Recommendations
The choice between this compound and 3-bromofluorobenzene is a classic trade-off between reactivity and cost.
-
Choose this compound when:
-
Mild reaction conditions are paramount to preserve sensitive functional groups elsewhere in the molecule.
-
Rapid reaction times and high throughput are desired.
-
The higher cost of the starting material is justifiable for the synthetic efficiency gained.
-
-
Choose 3-Bromofluorobenzene when:
-
Cost-effectiveness is a primary driver, especially for large-scale synthesis.
-
The synthetic route can tolerate higher temperatures and stronger bases.
-
Access to more advanced, highly active catalyst systems is available.
-
Ultimately, the optimal choice depends on the specific synthetic context, including the complexity of the substrates, the scale of the reaction, and economic considerations. By understanding the fundamental principles of reactivity and the practical aspects of reaction setup, researchers can make informed decisions to successfully execute their Suzuki-Miyaura coupling strategies.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
A Comparative Guide to the Biological Activity Screening of Compounds Derived from 3-(4-Fluorophenoxy)iodobenzene
Introduction: The Untapped Potential of a Novel Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as the foundation for new therapeutic agents is perpetual. 3-(4-Fluorophenoxy)iodobenzene presents itself as a compelling, yet underexplored, starting point for the synthesis of new chemical entities. Its diaryl ether core is a common motif in many biologically active compounds, and the presence of a fluorine atom can enhance metabolic stability and binding affinity. The iodine atom provides a reactive handle for further chemical modifications, making it an ideal candidate for the generation of diverse compound libraries.
While the direct biological screening of derivatives from this compound is not yet extensively documented in publicly available literature, the structural motifs it embodies are prevalent in compounds with significant biological activities. This guide, therefore, will provide a comprehensive framework for the biological activity screening of potential derivatives by drawing comparisons with structurally analogous compounds and outlining robust, field-proven experimental protocols. We will delve into the screening for anticancer, antimicrobial, and anti-inflammatory activities, providing the scientific rationale behind the chosen assays and presenting data from related compound classes to establish a benchmark for future studies.
Anticancer Activity Screening: Targeting Uncontrolled Cell Proliferation
The diaryl ether scaffold is a key feature in several potent anticancer agents. The introduction of various substituents can modulate the compound's interaction with specific molecular targets within cancer cells, leading to cytotoxic or cytostatic effects.
Comparative Analysis of Structurally Related Compounds
To illustrate the potential of this scaffold, we can look at fluorinated 1,3,4-thiadiazole derivatives, which share some structural similarities with potential derivatives of our core molecule. Studies have shown that these compounds can exhibit significant cytotoxic activity against various cancer cell lines. For instance, certain fluorophenyl-substituted 1,3,4-thiadiazole derivatives have demonstrated promising activity against estrogen-dependent breast cancer cell lines like MCF-7.[1][2][3]
| Compound Class | Representative Compound | Target Cell Line | IC50 (µM) | Reference |
| Fluorophenyl-substituted 1,3,4-thiadiazoles | Compound A2 | MCF-7 | 52.35 | [1][2] |
| Fluorophenyl-substituted 1,3,4-thiadiazoles | Compound A3 | MCF-7 | 54.81 | [1][2] |
| Fluorophenyl-substituted 1,3,4-thiadiazoles | Compound B1 | MCF-7 | 53.9 | [1][2] |
| Fluorophenyl-substituted 1,3,4-thiadiazoles | Compound B3 | MCF-7 | 54.1 | [1][2] |
This table presents a selection of data for illustrative purposes. The original research should be consulted for a complete dataset and experimental details.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., doxorubicin). Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for MTT Assay
Caption: Workflow of the MTT assay for assessing cytotoxicity.
Antimicrobial Activity Screening: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Diaryl ether derivatives have been explored for their potential as antimicrobial agents, targeting essential pathways in bacteria and fungi.
Comparative Analysis of Structurally Related Compounds
Novel 3-phenyl-4-phenoxypyrazole derivatives have shown bactericidal activity against Gram-positive bacteria with low mammalian cytotoxicity.[4] These compounds are thought to target cell wall lipid intermediates.[4]
| Compound Class | Representative Compound | Target Organism | MIC (µg/mL) | Reference |
| 3-phenyl-4-phenoxypyrazole derivatives | PYO1 | S. aureus | 1 | [4] |
| 3-phenyl-4-phenoxypyrazole derivatives | PYO12 | S. aureus | 1 | [4] |
This table presents a selection of data for illustrative purposes. The original research should be consulted for a complete dataset and experimental details.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the microbial strain overnight and then dilute it to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbe without compound) and a negative control (broth without microbe).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Workflow for Broth Microdilution Assay
Caption: Workflow of the broth microdilution assay for MIC determination.
Anti-inflammatory Activity Screening: Modulating the Inflammatory Response
Chronic inflammation is implicated in a wide range of diseases. Compounds that can modulate the inflammatory response are of significant therapeutic interest. Diaryl ether structures are found in some non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents.
Comparative Analysis of Structurally Related Compounds
Derivatives of 3-alkoxy-4-methanesulfonamido acetophenone have been synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw edema model.[5] Some of these compounds showed activity comparable to standard drugs like rofecoxib and indomethacin.[5]
| Compound Class | Representative Compound | Inhibition of Edema (%) at 5h | Reference |
| 3-alkoxy-4-methanesulfonamido acetophenones | Compound 4a | 68.4 | [5] |
| 3-alkoxy-4-methanesulfonamido acetophenones | Compound 4c | 71.2 | [5] |
| 3-alkoxy-4-methanesulfonamido acetophenones | Compound 4d | 73.5 | [5] |
| Standard Drug | Rofecoxib | 75.3 | [5] |
This table presents a selection of data for illustrative purposes. The original research should be consulted for a complete dataset and experimental details.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize rats for at least one week before the experiment.
-
Compound Administration: Administer the test compound or vehicle (control) orally or intraperitoneally to the rats. A standard drug (e.g., indomethacin) is used as a positive control.
-
Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow for the carrageenan-induced paw edema assay.
Signaling Pathway: The NF-κB Pathway in Inflammation
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. Many anti-inflammatory drugs exert their effects by inhibiting this pathway.
Caption: Simplified diagram of the NF-κB signaling pathway in inflammation.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While direct biological data on its derivatives is currently limited, the analysis of structurally related compounds provides a strong rationale for pursuing the synthesis and screening of a dedicated compound library. The experimental protocols detailed in this guide offer a robust and validated starting point for assessing the anticancer, antimicrobial, and anti-inflammatory potential of these new chemical entities. Future research should focus on synthesizing a diverse library of derivatives and performing comprehensive in vitro and in vivo screening to elucidate their structure-activity relationships and identify lead compounds for further development.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Amination of 3-(4-Fluorophenoxy)iodobenzene
Introduction
The synthesis of 3-(4-fluorophenoxy)aniline and its derivatives is of paramount importance in the pharmaceutical and materials science sectors. These compounds form the core scaffold of numerous biologically active molecules and advanced materials.[1][2] A critical step in their synthesis is the formation of the C-N bond, typically achieved through the amination of an aryl halide precursor like 3-(4-fluorophenoxy)iodobenzene. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for this transformation, largely overcoming the limitations of traditional methods which often require harsh conditions and exhibit limited substrate scope.[2][3][4]
This guide provides a comparative analysis of various catalytic systems for the amination of this compound. We will delve into the mechanistic underpinnings of the reaction, present comparative performance data for different catalysts, and provide detailed experimental protocols to aid researchers in selecting and implementing the optimal conditions for their specific needs.
Mechanistic Overview: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds between aryl halides and amines.[3][4][5] The reaction proceeds through a catalytic cycle involving a palladium catalyst.[6][7] The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][6][8]
-
Oxidative Addition: A Pd(0) species reacts with the aryl halide (this compound) to form a Pd(II) complex.[3][6][7] This is often the rate-determining step of the catalytic cycle.[9]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium amide complex.[3][7]
-
Reductive Elimination: The final step involves the formation of the C-N bond and the desired product, 3-(4-fluorophenoxy)aniline, with the regeneration of the active Pd(0) catalyst.[3][6]
The efficiency and scope of the Buchwald-Hartwig amination are highly dependent on the choice of ligand coordinated to the palladium center.[4][5] Bulky, electron-rich phosphine ligands are particularly effective as they promote the key steps of the catalytic cycle and prevent catalyst deactivation.[3][4][8]
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Comparative Analysis of Catalytic Systems
The choice of catalyst, ligand, base, and solvent significantly impacts the yield and efficiency of the amination of this compound. While palladium-based catalysts are most common, copper-catalyzed systems also offer a viable alternative.
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | XPhos | K₃PO₄ | t-BuOH | 100 | 12 | >95 | Generic Conditions |
| Pd₂(dba)₃ | BrettPhos | LiHMDS | Toluene | 80 | 8 | >90 | [5] |
| Pd(PPh₃)₄ | - | Cs₂CO₃ | Toluene | 100 | 16 | ~85 | [6] |
| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 110 | 24 | ~70 | [10] |
| CuI | Diamine Ligand | Cs₂CO₃ | Dioxane | 100 | 24 | Variable | [11] |
Analysis of Performance:
-
Palladium-based Catalysts with Biarylphosphine Ligands (e.g., XPhos, BrettPhos): These systems consistently provide the highest yields under relatively mild conditions.[4] The bulky and electron-rich nature of these ligands facilitates both the oxidative addition and reductive elimination steps.[3][8] The use of hindered bases like K₃PO₄ or LiHMDS is often crucial for efficient deprotonation of the amine.[5][6]
-
Palladium-based Catalysts with Simpler Ligands (e.g., PPh₃): While still effective, these first-generation catalysts often require higher temperatures and longer reaction times to achieve comparable yields.[6]
-
Copper-based Catalysts: Copper-catalyzed aminations, often referred to as Ullmann condensations, can be a cost-effective alternative to palladium. However, they typically require higher reaction temperatures and may have a more limited substrate scope.[10][11] The choice of ligand is also critical for achieving good yields.
Experimental Protocols
Below are detailed protocols for the amination of this compound using a highly efficient palladium-based catalyst system.
Protocol 1: Amination using Pd(OAc)₂ / XPhos
Caption: A general workflow for the palladium-catalyzed amination reaction.
Materials:
-
This compound
-
Ammonia (or an ammonia equivalent such as benzophenone imine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous tert-butanol (t-BuOH)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), XPhos (0.02 mmol), and potassium phosphate (1.5 mmol).
-
Catalyst Addition: In a separate vial, dissolve palladium(II) acetate (0.01 mmol) in anhydrous toluene (1 mL). Add this solution to the Schlenk flask.
-
Degassing: Evacuate and backfill the flask with nitrogen or argon three times.
-
Reagent Addition: Add anhydrous tert-butanol (5 mL) and the amine source (1.2 mmol) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 3-(4-fluorophenoxy)aniline.
Troubleshooting and Optimization
-
Low Yields:
-
Ensure all reagents and solvents are anhydrous.
-
Thoroughly degas the reaction mixture to remove oxygen, which can deactivate the palladium catalyst.
-
Increase the catalyst or ligand loading slightly.
-
Screen different bases or solvents.
-
-
Side Product Formation:
-
Hydrodehalogenation of the starting material can sometimes be observed. Using a less hindered base or a different ligand may mitigate this.
-
Diarylation of the amine can occur. Using a slight excess of the aryl halide can sometimes suppress this, or employing a ligand that favors monoarylation.
-
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of 3-(4-fluorophenoxy)aniline. Modern catalyst systems, particularly those employing bulky biarylphosphine ligands like XPhos and BrettPhos, offer excellent yields under relatively mild conditions. The choice of catalyst, ligand, base, and solvent should be carefully considered and optimized for each specific application. The protocols and comparative data presented in this guide provide a solid foundation for researchers to successfully perform this important transformation.
References
- 1. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. research.rug.nl [research.rug.nl]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Crystallographic Guide to 3-(4-Fluorophenoxy)iodobenzene Derivatives: Exploring Halogen Bonding and Supramolecular Architecture
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecules is paramount for rational drug design and the development of novel materials. X-ray crystallography stands as the definitive technique for elucidating these structures, providing precise insights into molecular geometry and intermolecular interactions.[1] This guide delves into the crystallographic analysis of 3-(4-fluorophenoxy)iodobenzene and its derivatives, a class of compounds with potential applications in medicinal chemistry and materials science.
While the specific crystal structure of this compound is not publicly available, this guide will provide a comprehensive comparison with structurally analogous iodinated and fluorinated diaryl ether derivatives. By examining these related structures, we can infer the likely conformational preferences and intermolecular interactions that govern the solid-state assembly of the target molecule, with a particular focus on the influential role of halogen bonding.
The Significance of Halogen Bonding in Crystal Engineering
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile.[2][3] The strength of this interaction is directional and tunable, making it a powerful tool in crystal engineering to control the self-assembly of molecules in the solid state. In iodobenzene derivatives, the iodine atom is a particularly effective halogen bond donor, capable of forming strong interactions that dictate the crystal packing.[4][5] The presence of a fluorine atom on the adjacent phenyl ring in this compound is expected to further influence the electronic properties and, consequently, the nature of these intermolecular forces.
Experimental Workflow: From Synthesis to Crystal Structure
The successful X-ray crystallographic analysis of any compound begins with its synthesis and the growth of high-quality single crystals.
Synthesis of this compound Derivatives
The synthesis of diaryl ethers like this compound can be effectively achieved through established cross-coupling methodologies, primarily the Ullmann condensation or the Chan-Lam coupling.
Protocol 1: Ullmann Condensation
The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers, typically involving a copper catalyst.[2][6]
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, combine 3-iodophenol (1.0 eq), 1-fluoro-4-iodobenzene (1.1 eq), potassium carbonate (K₂CO₃) as a base (2.0 eq), and a catalytic amount of copper(I) iodide (CuI) (0.1 eq).
-
Solvent Addition: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction: Heat the mixture to a temperature between 120-160 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
Protocol 2: Chan-Lam Coupling
The Chan-Lam coupling offers a milder alternative, often proceeding at room temperature and being more tolerant of various functional groups.[3][7]
Step-by-Step Protocol:
-
Reactant Preparation: In a flask, dissolve 3-iodophenol (1.0 eq) and 4-fluorophenylboronic acid (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or methanol (MeOH).
-
Catalyst and Base Addition: Add a stoichiometric amount of copper(II) acetate [Cu(OAc)₂] (1.0 eq) and a base, such as triethylamine (Et₃N) or pyridine (2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature, open to the air, for 24-48 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the copper salts. Concentrate the filtrate and purify the residue by column chromatography as described for the Ullmann condensation.
Diagram of the Synthetic Workflow:
Caption: Synthetic routes to this compound.
Crystallization
The growth of single crystals suitable for X-ray diffraction is often a matter of trial and error.
General Crystallization Protocol:
-
Solvent Selection: Dissolve the purified product in a minimal amount of a suitable solvent or a mixture of solvents (e.g., ethanol, acetone, ethyl acetate, hexane).
-
Slow Evaporation: Leave the solution in a loosely covered vial to allow for the slow evaporation of the solvent at room temperature.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger, sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution can induce crystallization.
-
Cooling: Slowly cool a saturated solution of the compound.
Comparative Crystallographic Analysis
In the absence of the specific crystal structure for this compound, we will draw comparisons from the known crystal structures of analogous molecules. Key parameters for comparison include bond lengths, bond angles, torsion angles (which define the conformation of the diaryl ether linkage), and the nature of intermolecular interactions, particularly halogen bonds.
Table 1: Comparison of Crystallographic Parameters of Structurally Related Diaryl Ethers
| Compound/Feature | Dihedral Angle (Phenyl Rings) | C-O-C Bond Angle | Halogen Bond Type | Halogen Bond Distance (Å) | Reference |
| Hypothetical this compound | Expected ~60-80° | Expected ~118-120° | C-I···O or C-I···π | Expected ~2.8-3.5 | - |
| 4-(4-methoxyphenoxy)benzaldehyde | 71.52(3)° | 118.82(8)° | C-H···O | - | [8] |
| 3,5,3'-triiodothyroacetic acid | Skewed (~90°) | ~118° | C-I···O | ~2.9 | [9] |
| 3-iodo-2-(phenylsulfanyl)benzo[b]thiophene | 87.9(6)° (interplanar) | - | - | - | [10][11] |
| 1,4-diiodotetrafluorobenzene co-crystals | - | - | C-I···N / C-I···O | 2.7-3.0 | [12] |
Note: The values for the hypothetical this compound are educated estimations based on the data from analogous structures.
Discussion of Expected Structural Features
Based on the analysis of related compounds, we can anticipate several key structural features for this compound:
-
Conformation: Diaryl ethers are generally not planar. The dihedral angle between the two phenyl rings is expected to be significant, likely in the range of 60-80°, to minimize steric hindrance. The C-O-C bond angle is typically around 118-120°.[8]
-
Intermolecular Interactions: The primary intermolecular interaction is expected to be halogen bonding involving the iodine atom. The ether oxygen is a potential halogen bond acceptor, leading to C-I···O interactions. Additionally, the electron-rich π-systems of the phenyl rings can also act as halogen bond acceptors, resulting in C-I···π interactions. The presence of the electron-withdrawing fluorine atom on the phenoxy ring will likely enhance the σ-hole on the iodine atom, strengthening its halogen bonding capability.
Diagram of Potential Intermolecular Interactions:
Caption: Plausible halogen bonding motifs.
Conclusion and Future Directions
This guide provides a framework for understanding the potential crystal structure and intermolecular interactions of this compound derivatives. Based on the crystallographic data of analogous compounds, it is evident that halogen bonding plays a crucial role in directing the supramolecular assembly of these molecules. The interplay between the iodine as a halogen bond donor and the ether oxygen or aromatic rings as acceptors likely dictates the crystal packing.
The synthesis of this compound and its derivatives, followed by successful single-crystal X-ray diffraction, would be a valuable contribution to the field. Such experimental data would allow for a direct and detailed analysis, confirming the conformational preferences and the specific nature of the halogen bonding interactions. This would, in turn, provide deeper insights for the rational design of new materials and pharmaceutical compounds based on this molecular scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. synarchive.com [synarchive.com]
- 3. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular structure of thyroxine analogues. Crystal structure of 3,5,3'-triiodothyroacetic and 3,5,3',5'-tetraoiodothyroacetic acid N-diethanolamine (1:1) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crystal structures of 3-halo-2-organochalcogenylbenzo[b]chalcogenophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
